Cobalt nitrate
Description
Contextual Significance and Broad Research Landscape of Cobalt(II) Nitrate (B79036)
Cobalt(II) nitrate's importance stems from its versatility and its role as a key source of cobalt(II) ions. testbook.comtaylorandfrancis.com The global market for cobalt(II) nitrate hexahydrate was estimated at USD 120 million in 2023 and is projected to grow, highlighting its industrial and research significance. dataintelo.com This growth is propelled by its expanding applications in catalysts, pigments, and increasingly, in battery materials for electric vehicles and renewable energy storage. dataintelo.com
The research landscape for cobalt(II) nitrate is extensive, covering its use in the synthesis of high-purity cobalt, pigments for ceramics and glass, and as a catalyst in various industrial processes, including the Fischer-Tropsch synthesis. wikipedia.orggoogle.comacs.org Furthermore, it is a fundamental component in the preparation of coordination complexes and has been investigated for its role in the development of advanced materials with specific magnetic, electrical, and photocatalytic properties. wikipedia.orgsigmaaldrich.com Recent studies have also explored its application in the synthesis of nanomaterials and as a component in sensors for environmental monitoring. acs.orgingentaconnect.comresearchgate.net
Fundamental Role as a Precursor in Diverse Material Synthesis Pathways
Cobalt(II) nitrate is a cornerstone precursor for the synthesis of a wide array of materials due to its high solubility and the reactivity of the cobalt(II) ion. sigmaaldrich.comamericanelements.com Its utility as a precursor is demonstrated in several key areas:
Nanomaterials Synthesis: It is a common starting material for creating cobalt-based nanomaterials, including cobalt oxide (Co₃O₄) nanocrystals with controlled shapes like nanosheets and nanocubes. sigmaaldrich.comsigmaaldrich.com These nanomaterials are integral to applications in lithium-ion batteries and electrochemical water oxidation. sigmaaldrich.com Solvothermal methods using cobalt nitrate as a precursor have been developed to produce cobalt-based nanoparticles. aidic.it
Catalyst Preparation: Cobalt(II) nitrate is frequently used to prepare supported cobalt catalysts. taylorandfrancis.com The process often involves impregnating a support material, such as silica (B1680970) or alumina (B75360), with a this compound solution, followed by drying and calcination. acs.org These catalysts are crucial in industrial processes like Fischer-Tropsch synthesis for producing synthetic fuels. wikipedia.org
Coordination Complexes: The compound is a fundamental reactant in the synthesis of various cobalt coordination complexes. wikipedia.org An example is the formation of hexaamminecobalt(III) nitrate, a complex with applications in catalysis and as a source of cobalt(III).
Battery Materials: In the rapidly expanding field of energy storage, cobalt(II) nitrate is a vital precursor for generating nickel-rich cathode materials (NMC and NCA) for lithium-ion batteries through co-precipitation. sigmaaldrich.com This method is valued for its simplicity and ability to produce homogeneous materials. sigmaaldrich.com
Ceramics and Pigments: It serves as a precursor for cobalt-containing ceramic materials, such as cobalt ferrites and cobalt-doped titanium dioxide, which possess unique magnetic and photocatalytic properties. google.comsigmaaldrich.com
Scope of Academic Inquiry into Cobalt(II) Nitrate and its Derived Materials
The academic interest in cobalt(II) nitrate and its derivatives is broad and continually evolving. Current research focuses on several key themes:
Advanced Catalysis: Researchers are actively exploring the use of cobalt(II) nitrate to develop more efficient and selective catalysts. This includes its use in synthesizing catalysts for organic reactions, such as the condensation reaction to form 5-carboxanilide-dihydropyrimidinone derivatives. sigmaaldrich.comsigmaaldrich.com
Nanomaterials and their Applications: The synthesis of cobalt-based nanoparticles from cobalt(II) nitrate is a major research focus. acs.orgaidic.it Studies are investigating the control of particle size and morphology to tailor their properties for specific applications, ranging from magnetic data storage to biomedical uses.
Coordination Chemistry and Material Properties: There is ongoing research into the synthesis and characterization of novel cobalt complexes derived from cobalt(II) nitrate. wikipedia.orgacs.org This includes studying their structural, magnetic, and electronic properties, as well as their potential applications in areas like thermochromic materials and sensors. rsc.org For instance, research has been conducted on developing polymeric membranes containing cobalt(II) complexes for the selective detection of nitrate anions in water. ingentaconnect.comresearchgate.net
Green Chemistry: Some academic inquiry is directed towards developing more environmentally sound processes utilizing cobalt(II) nitrate, for example, in the synthesis of nanoparticles without the use of toxic reducing agents. aidic.it
Properties of Cobalt(II) Nitrate
| Property | Anhydrous | Hexahydrate |
|---|---|---|
| Chemical Formula | Co(NO₃)₂ | Co(NO₃)₂·6H₂O |
| Molar Mass | 182.943 g/mol | 291.03 g/mol |
| Appearance | Pale red powder | Red crystalline solid |
| Density | 2.49 g/cm³ | 1.87 g/cm³ |
| Melting Point | 100 °C (decomposes) | 55 °C |
| Boiling Point | 100-105 °C (decomposes) | 74 °C (decomposes) |
| Solubility in Water | 84.03 g/100 mL (0 °C) | Soluble |
Structure
2D Structure
Properties
IUPAC Name |
cobalt(2+);dinitrate | |
|---|---|---|
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InChI |
InChI=1S/Co.2NO3/c;2*2-1(3)4/q+2;2*-1 | |
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InChI Key |
UFMZWBIQTDUYBN-UHFFFAOYSA-N | |
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Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+2] | |
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Molecular Formula |
Co(NO3)2, CoN2O6 | |
| Record name | COBALT(II) NITRATE | |
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| Record name | cobalt(II) nitrate | |
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Related CAS |
10026-22-9 (hexahydrate), 10553-73-8 (dodecahydrate), 14690-59-6 (dihydrate), 24606-35-7 (tetrahydrate), 54264-08-3 (nonahydrate), 56767-13-6 (trihydrate), 22541-53-3 (Parent) | |
| Record name | Cobaltous nitrate | |
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DSSTOX Substance ID |
DTXSID9064970 | |
| Record name | Cobalt(II) nitrate | |
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Molecular Weight |
182.94 g/mol | |
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Physical Description |
Cobalt nitrate is an odorless red solid. Sinks and mixes with water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Pale red solid; [Merck Index] Red crystals, soluble in water; [MSDSonline], PALE RED POWDER. | |
| Record name | COBALT NITRATE | |
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| Record name | Nitric acid, cobalt(2+) salt (2:1) | |
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| Record name | COBALT(II) NITRATE | |
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Solubility |
Solubility: 97.929 lb/100 lb water at 70 °F /Cobaltous nitrate hexahydrate/, Water solubility: >669.6 g/L at 20 °C /Cobaltous nitrate hexahydrate/, Soluble in water, Solubility in water: soluble | |
| Record name | Cobaltous nitrate | |
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| Record name | COBALT(II) NITRATE | |
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Density |
1.54 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.49 g/cu cm, 2.49 g/cm³ | |
| Record name | COBALT NITRATE | |
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Color/Form |
Pale red powder, Red crystals | |
CAS No. |
10141-05-6, 14216-74-1 | |
| Record name | COBALT NITRATE | |
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Melting Point |
131 °F (USCG, 1999), Decomposes at 100-105 °C, MP: 55-56 °C (loses three H2O at 55 °C); liquid becomes green and decomposes to the oxide above 74 °C; soluble in water 1338 g/L at 0 °C, 2170 g/L at 80 °C); soluble in acetone and most organic solvents; slightly soluble in ammonium hydroxide /Cobaltous nitrate hexahydrate/ | |
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Synthetic Methodologies Employing Cobalt Ii Nitrate As a Primary Precursor
Solution-Phase Approaches for Nanomaterial Fabrication
Solution-phase synthesis offers a versatile and scalable platform for producing cobalt-based nanomaterials. By carefully controlling reaction parameters, such as temperature, pH, and the concentration of precursors and additives, it is possible to tailor the size, shape, and crystallinity of the resulting nanostructures.
Hydrothermal and Solvothermal Synthesis of Cobalt-Based Nanostructures
Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline cobalt-based nanostructures. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, known as an autoclave.
Cobalt(II) nitrate (B79036) is a common precursor in these methods. For instance, cobalt oxide (Co3O4) nanocubes with high crystallinity have been synthesized via a one-pot hydrothermal process using cobalt(II) nitrate and sodium hydroxide (B78521) or tetramethylammonium (B1211777) hydroxide. jst.go.jp The morphology of the resulting nanoparticles can be controlled by adjusting the initial pH of the solution. jst.go.jp Research has shown that nitrate ions play a crucial role in obtaining single-phase Co3O4 particles due to their oxidative properties, which are essential for the oxidation of Co2+ to Co3+. jst.go.jp
The choice of cobalt salt anion can significantly influence the morphology of the final product. While cobalt nitrate tends to yield nanoporous, honeycomb-like structures of Co3O4, other precursors like cobalt chloride can lead to interconnected nanowires. diva-portal.org The reaction temperature is another critical parameter, with studies showing that particle size tends to increase at higher temperatures. worldscientific.comresearchgate.net For example, Co3O4 nanoparticles with sizes ranging from 13.62 to 17.81 nm have been obtained by controlling the precursor concentration and reaction temperature in a hydrothermal method. worldscientific.comresearchgate.net
Solvothermal synthesis using this compound in a mixture of water and n-butanol has been shown to produce spherical Co3O4 nanoparticles with excellent capacitive performance. researchgate.net Furthermore, CoFe2O4 nanoparticles have been synthesized via a solvothermal method using this compound and iron nitrate as precursors, with oleic acid acting as a surfactant to control particle size and morphology. mdpi.com
Sol-Gel Processing for Controlled Morphology Cobalt Oxide Materials
The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method is valued for its ability to produce pure and homogeneous materials at low temperatures. wiserpub.com
In the synthesis of cobalt oxide nanoparticles, cobalt(II) nitrate hexahydrate is often used as the precursor, with ethylene (B1197577) glycol as the solvent. wiserpub.comaip.orgaip.org The process typically involves dissolving the this compound in the solvent, followed by heating and stirring to form a gel. aip.org This gel is then dried and calcined at high temperatures to obtain the final cobalt oxide nanopowder. aip.orgmdpi.com
The morphology and crystallite size of the resulting cobalt oxide materials can be controlled by manipulating various process parameters:
Calcination Temperature and Time: Higher calcination temperatures generally lead to larger particles and increased crystallite size. mdpi.com Conversely, longer calcination times at a set temperature can result in smaller particles, although agglomeration can occur due to the magnetic properties of cobalt oxide. aip.orgmdpi.com
pH of the Solution: The pH value of the precursor solution plays a crucial role, with acidic conditions often being optimal for achieving uniformity and minimizing agglomeration. mdpi.com
Additives: Surfactants like cetyltrimethylammonium bromide (CTAB) can be used to control particle growth and prevent agglomeration, leading to the formation of nanorods. mdpi.comphyschemres.org The molar ratio of additives like polyvinylpyrrolidone (B124986) (PVP) to this compound can also influence the morphology, changing it from truncated cubic to spherical particles. researchgate.netsciepublish.com
The sol-gel method has also been utilized to create more complex materials, such as lithium cobalt oxide (LiCoO2) films, by using this compound in conjunction with other precursors like lithium nitrate. acs.org
Table 1. Influence of Process Parameters on Cobalt Oxide Nanoparticle Synthesis via Sol-Gel Method
| Parameter | Effect on Nanoparticle Properties |
|---|---|
| Calcination Temperature | Higher temperatures lead to larger particle and crystallite sizes. mdpi.com |
| Calcination Time | Longer durations can result in smaller particles but may increase agglomeration. aip.orgmdpi.com |
| pH | Acidic conditions can promote uniformity and reduce agglomeration. mdpi.com |
| Surfactants (e.g., CTAB) | Control particle growth and can lead to the formation of nanorods. mdpi.comphyschemres.org |
| Polymers (e.g., PVP) | The molar ratio can alter the morphology of the nanoparticles. researchgate.netsciepublish.com |
Co-precipitation Techniques for Cobalt Hydroxides and Oxides
Co-precipitation is a simple and effective method for synthesizing cobalt hydroxides and oxides. This technique involves the simultaneous precipitation of a soluble cobalt salt, typically cobalt(II) nitrate, with a precipitating agent.
In a typical procedure, an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added dropwise to a solution of cobalt(II) nitrate. ijnnonline.netpstu.ru This leads to the formation of a precipitate, which is then separated, washed, and dried. ijnnonline.netpstu.ru The resulting cobalt hydroxide can then be converted to cobalt oxide (Co3O4) through calcination at elevated temperatures. ijnnonline.netpstu.ru
The morphology and phase of the final product can be influenced by several factors. For instance, the slow addition of a base to a cobalt(II) nitrate solution can yield single-phase cobalt hydroxynitrate. rsc.org The use of additives like polyvinylpyrrolidone (PVP) during the precipitation process can help control the size and prevent the aggregation of the resulting nanoparticles. cyberleninka.ru
Researchers have found that the calcination temperature plays a significant role in the final particle size, with higher temperatures leading to larger nanoparticles. ijnnonline.net For example, Co3O4 nanoparticles with an average diameter ranging from 2 nm to 80 nm have been produced by varying the calcination temperature. cyberleninka.ru
Microemulsion-Assisted Synthesis of Cobalt Nanoparticles
The microemulsion method is a versatile approach for synthesizing nanoparticles with controlled size and morphology. This technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, where one liquid is dispersed as micro-sized droplets in the other, stabilized by a surfactant.
In a typical synthesis of cobalt nanoparticles, cobalt(II) nitrate serves as the cobalt ion precursor. mdpi.com The process often involves creating two separate microemulsions. One contains the this compound solution, and the other contains a reducing agent. mdpi.com When these two microemulsions are mixed, the reactants come into contact within the nanodroplets, leading to the formation of nanoparticles. mdpi.com
Various surfactants, such as cetyltrimethylammonium bromide (CTAB) and sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT), are used to create the microemulsion. mdpi.com The choice of surfactant and the composition of the microemulsion system (e.g., oil-in-water or water-in-oil) can influence the size and shape of the resulting nanoparticles. mdpi.com For example, using an oil-in-water microemulsion has been shown to produce cobalt nanostructures with better colloidal stability and size uniformity compared to a water-in-oil system. mdpi.com
This method has been successfully employed to synthesize various cobalt-containing nanoparticles, including cobalt fluoride (B91410) (CoF2) and metallic cobalt (Co(0)) nanoparticles. mdpi.com
Green Chemistry Routes Utilizing Biological Extracts
Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. In nanoparticle synthesis, this often involves using biological extracts from plants, which contain compounds that can act as both reducing and capping agents. mdpi.com
The biosynthesis of cobalt nanoparticles using plant extracts offers an environmentally friendly and cost-effective alternative to traditional chemical synthesis methods. ajgreenchem.com In this approach, an aqueous extract from a plant source is mixed with a solution of a cobalt precursor, most commonly cobalt(II) nitrate. mdpi.comnih.govmdpi.comresearchgate.netmums.ac.irejmse.roresearchgate.net
The phytochemicals present in the plant extract, such as polyphenols, flavonoids, and glycosides, act as reducing agents, converting cobalt ions into nanoparticles. mdpi.com These compounds also serve as capping agents, stabilizing the newly formed nanoparticles and preventing them from aggregating. mdpi.comresearchgate.net
A variety of plant extracts have been successfully used for the green synthesis of cobalt oxide (Co3O4) nanoparticles from cobalt(II) nitrate, including:
Psidium guajava (guava) leaves mdpi.com
Punica granatum (pomegranate) peel mdpi.commdpi.comresearchgate.net
Hyphaene thebaica fruit mdpi.com
Combined peels of garlic (Allium sativum) and onion (Allium cepa) nih.gov
Croton macrostachyus leaves mums.ac.ir
Populus ciliata leaves researchgate.net
Manihot esculenta (cassava) leaves ejmse.ro
The reaction conditions, such as temperature and incubation time, can be adjusted to control the size and characteristics of the nanoparticles. mdpi.comnih.gov For example, in one study, a mixture of P. guajava leaf extract and this compound solution was heated for several hours, followed by drying and calcination, to produce Co3O4 nanoparticles with an average size of 30.9 nm. mdpi.com Another study using a combination of garlic and onion peel extracts produced cobalt nanoparticles with sizes ranging from 20 to 30 nm. nih.gov
Gelatin-Mediated Synthesis of Cobalt Oxide Nanoparticles
A green and effective approach for synthesizing cobalt oxide (CoO) nanoparticles involves the use of gelatin as a stabilizing and capping agent. researchgate.netscienceopen.com In this method, cobalt(II) nitrate is dissolved in deionized water and subsequently mixed with a gelatin solution. The mixture is then agitated at an elevated temperature, typically around 80°C, for an extended period to form a resin. researchgate.net The gelatin network plays a crucial role in controlling the nucleation and growth of the nanoparticles, preventing their agglomeration and ensuring long-term stability. researchgate.net
Subsequent calcination of the resulting gel or resin at appropriate temperatures leads to the decomposition of the gelatin and the formation of cobalt oxide nanoparticles. Characterization techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) have confirmed the formation of CoO nanoparticles with average particle sizes in the nanometer range, for instance, around 28 nm. researchgate.net This gelatin-mediated approach represents a simple, eco-friendly, and cost-effective route for the production of cobalt oxide nanoparticles with desirable characteristics. scienceopen.comnih.gov
Table 1: Parameters in Gelatin-Mediated Synthesis of Cobalt Oxide Nanoparticles
| Parameter | Value/Condition | Source |
| Cobalt Precursor | Cobalt(II) Nitrate | researchgate.net |
| Stabilizing Agent | Gelatin | researchgate.net |
| Solvent | Deionized Water | researchgate.net |
| Agitation Temperature | 80°C | researchgate.net |
| Agitation Time | 12 hours | researchgate.net |
| Average Particle Size | ~28 nm | researchgate.net |
Chemical Reduction in Polyol Solutions
The chemical reduction of cobalt(II) nitrate in polyol solutions is a widely employed method for the synthesis of metallic cobalt and cobalt oxide nanoparticles. researchgate.netmdpi.com Polyols, such as ethylene glycol and triethanolamine (B1662121), serve as both the solvent and the reducing agent, offering a versatile medium for controlling the reaction environment. mdpi.comaidic.it The process typically involves dissolving cobalt(II) nitrate hexahydrate in the chosen polyol or a mixture of polyols. aidic.it
The reduction of Co(II) ions to zerovalent cobalt is achieved by heating the solution to a specific temperature, often around 200°C. aidic.it The choice of polyol can significantly influence the resulting nanoparticle size and morphology. For instance, using pure triethanolamine has been shown to produce smaller nanoparticles (average diameter of 2.2 nm) compared to a 50%-50% mixture of triethanolamine and propylene (B89431) glycol, which resulted in larger particles (average diameter of 14.6 nm). aidic.it This highlights the tunability of the polyol process. In some variations, additional reducing agents like sodium borohydride (B1222165) may be introduced to facilitate the reduction process. mdpi.com
Table 2: Influence of Solvent on Nanoparticle Size in Polyol Synthesis
| Solvent | Precursor Concentration | Reaction Temperature | Average Nanoparticle Diameter | Source |
| Pure Triethanolamine (TEA) | 0.1 M | 200°C | 2.2 nm | aidic.it |
| 50%-50% TEA-Propylene Glycol | 0.1 M | 200°C | 14.6 nm | aidic.it |
Gas-Phase and Thermal Decomposition Strategies
Gas-phase and thermal decomposition methods offer alternative routes to synthesize cobalt-based nanomaterials from cobalt(II) nitrate, often leading to materials with high purity and specific crystalline structures. These techniques leverage the thermal instability of the nitrate precursor to induce its transformation into oxides or metallic forms.
Direct Thermal Decomposition and Thermolysis for Oxide Formation
Direct thermal decomposition of cobalt(II) nitrate hexahydrate is a straightforward method for producing cobalt oxides. sci-hub.stgoogle.comcapes.gov.br The process involves heating the precursor in air at controlled temperatures. google.com Thermogravimetric analysis has shown that the decomposition of Co(NO₃)₂·6H₂O occurs in a stepwise manner, losing water molecules before the nitrate group decomposes. sci-hub.stcapes.gov.br The final cobalt oxide phase is dependent on the decomposition temperature and atmosphere. For instance, heating in a nitrogen atmosphere can yield Co₂O₃ and Co₃O₄, while a hydrogen/nitrogen mixture can produce metallic cobalt. sci-hub.st
Studies have demonstrated that heating cobalt(II) nitrate hexahydrate in air at temperatures ranging from 420-700°C for 1-6 hours can produce Co₃O₄ nanorods with average diameters of 10-70 nm and lengths of 20-100 nm. google.com The formation of different cobalt oxides, such as CoO and Co₃O₄, can also be controlled by the annealing temperature and duration. akjournals.com For example, annealing at 400°C can initially produce a mixture of CoO and Co₃O₄, with prolonged heating for 6 hours leading to the formation of a single Co₃O₄ phase with crystallite sizes around 20 nm. akjournals.com
Spray Pyrolysis and Flame Pyrolysis for Specific Morphologies
Spray pyrolysis and flame spray pyrolysis (FSP) are versatile techniques for the continuous production of nanoparticles with controlled morphologies. mdpi.comrsc.orgrsc.org In spray pyrolysis, a solution of cobalt(II) nitrate is atomized into fine droplets, which are then passed through a high-temperature zone where the solvent evaporates and the precursor decomposes to form the desired oxide particles. epj.orgniscpr.res.in The properties of the resulting thin films or powders, such as crystallite size and surface roughness, can be influenced by the choice of precursor solution. epj.org
Flame spray pyrolysis utilizes a flame to provide the energy for solvent evaporation and precursor decomposition. mdpi.comresearchgate.netsemanticscholar.org A solution of cobalt(II) nitrate hexahydrate, often dissolved in a flammable solvent like ethanol (B145695), is sprayed into a flame. mdpi.comsemanticscholar.org This process can lead to the formation of nanoparticles with a bimodal size distribution, consisting of smaller nanoparticles formed via gas-to-particle conversion and larger submicrometric particles. mdpi.comsemanticscholar.org The resulting phases can be a mixture of CoO and Co₃O₄, which can be converted to a single Co₃O₄ phase upon subsequent calcination at temperatures like 600°C. mdpi.com The solvent composition in FSP can also play a crucial role in determining the final particle morphology. rsc.org
Pulsed Wire Evaporation for Metallic Nanoparticle Generation
While information directly detailing the use of cobalt(II) nitrate in pulsed wire evaporation or discharge is limited, this physical method is a recognized technique for producing metallic nanoparticles. nih.gov The general principle involves the rapid evaporation of a metal wire by a pulsed current. The resulting metal vapor is then cooled by an ambient gas, leading to the formation of nanoparticles. nih.gov This method is known for its ability to produce large quantities of nanoparticles quickly. nih.gov Although the search results focus on the evaporation of a metal wire, it is conceivable that a composite wire containing this compound could be used, or the nitrate could be introduced in another form to be decomposed by the plasma generated during the process. Further research is needed to explore the direct application of cobalt(II) nitrate in this specific technique for generating cobalt nanoparticles.
Hybrid and Composite Material Synthesis
Cobalt(II) nitrate is a key precursor in the synthesis of various hybrid and composite materials, where cobalt-based nanoparticles are integrated with other materials to achieve enhanced or synergistic properties. These composites find applications in diverse fields, including catalysis, energy storage, and sensors.
One approach involves the synthesis of cobalt oxide nanoparticles which are then combined with polymers like polypyrrole (PPy) and multi-walled carbon nanotubes (MWCNTs) to form ternary hybrid nanocomposites. researchgate.net In a typical procedure, Co₃O₄ nanoparticles are first synthesized, for example, via a hydrothermal method using cobalt(II) nitrate hexahydrate. researchgate.net These nanoparticles are then sonicated with PPy. researchgate.net
Another strategy involves the in-situ formation of cobalt-based nanoparticles within a polymer matrix. For instance, polyethylene (B3416737) oxide-cobalt hydroxide hybrid nanofibers can be prepared by electrospinning a solution of polyethylene oxide containing cobalt(II) nitrate in an ammonia (B1221849) atmosphere. academiapublishing.org The reaction between this compound and ammonia during the electrospinning process leads to the formation of cobalt hydroxide nanoparticles on the nanofibers. academiapublishing.org Similarly, cobalt(II) nitrate can be incorporated into polyurethane solutions along with other active agents and electrospun to create composite nanofibrous scaffolds. frontiersin.org
Cobalt(II) nitrate is also used to create composites with carbonaceous materials like expanded graphite (B72142). preprints.org In one method, cobalt(II) rhenate(VII), synthesized from cobalt(II) nitrate, is mechanically homogenized with expanded graphite to enhance the intercalation of cobalt species within the carbon matrix. preprints.org Furthermore, cobalt(II) nitrate can be used in the synthesis of cobalt sulfide-based composites, where it serves as the cobalt source, reacting with a sulfur source like thioacetamide (B46855) in a wet-chemistry approach. mdpi.com
Table 3: Examples of Hybrid and Composite Materials Synthesized Using Cobalt(II) Nitrate
| Composite Material | Other Components | Synthetic Approach | Source |
| Co₃O₄@polypyrrole/MWCNT | Polypyrrole, MWCNTs | Hydrothermal synthesis of Co₃O₄ followed by polymerization and sonication | researchgate.net |
| Polyethylene oxide-cobalt hydroxide nanofibers | Polyethylene oxide, Ammonia | In-situ electrospinning | academiapublishing.org |
| Polyurethane/grapefruit oil/Co(NO₃)₂ composite | Polyurethane, Grapefruit oil | Electrospinning | frontiersin.org |
| Expanded graphite/Cobalt(II) rhenate(VII) | Expanded graphite, Perrhenic acid | Mechanical homogenization | preprints.org |
| Cobalt sulfide-based composites | Thioacetamide | Wet chemistry | mdpi.com |
Polymer-Inorganic Solid-Solid Reaction Techniques
A straightforward, single-step approach for the in-situ synthesis of cobalt-containing nanoparticles within a polymer matrix involves a polymer-inorganic solid-solid reaction. scirp.orgscirp.org In this method, this compound is physically mixed with a thermally stable polymer, which serves a dual role as a stabilizing medium and a reactant source. scirp.org
A notable example is the reaction with polyphenylenesulphide (PPS), an engineering thermoplastic. scirp.org The this compound precursor is homogeneously mixed with PPS powder in various molar ratios. researchgate.net This mixture is then heated in a furnace under normal atmospheric conditions to the melting temperature of the polymer, such as 285°C for PPS, for several hours. scirp.org At this temperature, the this compound decomposes and reacts with the sulphur moieties from the polymer, leading to the formation of mixed phases of cobalt oxide and cobalt sulphide embedded within the polymer matrix. scirp.orgscirp.org X-ray diffraction (XRD) analysis confirms that at lower ratios of PPS to this compound (e.g., 1:1 and 5:1), the dominant product is cubic Co₃O₄. scirp.orgscirp.org As the proportion of the PPS polymer increases (e.g., 10:1 and 15:1), mixed phases of Co₃S₄ and Co₃O₄ are formed, confirming that the sulphur from the polymer has reacted with the cobalt precursor. scirp.orgscirp.org This solvent-free technique provides good stabilization and controls the agglomeration of the nanoparticles formed within the matrix. scirp.org
Table 1: Influence of this compound to PPS Molar Ratio on Product Formation
| Molar Ratio (this compound:PPS) | Resultant Phases | Dominant Phase | Citation |
|---|---|---|---|
| 1:1 | Co₃O₄ | Co₃O₄ | scirp.org, scirp.org |
| 1:5 | Co₃O₄ | Co₃O₄ | scirp.org, scirp.org |
| 1:10 | Co₃O₄, Co₃S₄ | Co₃O₄ | scirp.org, scirp.org |
| 1:15 | Co₃O₄, Co₃S₄ | Co₃O₄ | scirp.org, scirp.org |
Graphene-Supported 2D Cobalt Oxide Synthesis
Cobalt(II) nitrate is instrumental in the synthesis of two-dimensional (2D) cobalt oxides supported on graphene, which exhibit enhanced properties for applications like catalysis. rsc.orgrsc.org One effective method uses natural graphite as a templating matrix to grow non-stoichiometric 2D transition metal oxides. rsc.orgresearchgate.net The synthesis involves the straightforward reduction of this compound using a reducing agent like sodium borohydride (NaBH₄) in a sonicated dimethylformamide (DMF) suspension containing bulk graphite. rsc.orgdntb.gov.ua
This process yields highly porous and highly reduced graphene-supported CoO-like thin films and nanosheets. rsc.orgrsc.org The sonication helps exfoliate the graphite while the chemical reduction of the cobalt salt precursor occurs on the graphene surface. rsc.org Extensive characterization highlights the specific features of the 2D morphologies obtained through this route. rsc.orgresearchgate.net This technique demonstrates a pathway to create 2D configurations of oxides that typically form 3D structures, capitalizing on the high surface-to-volume ratio of 2D materials. rsc.org
Metal-Organic Framework (MOF) Derivatives Synthesis (e.g., ZIF-67)
Cobalt(II) nitrate hexahydrate is a standard metal source for the synthesis of cobalt-containing zeolitic imidazolate frameworks (ZIFs), particularly ZIF-67. rsc.orgsamipubco.com The synthesis of ZIF-67 typically involves dissolving cobalt(II) nitrate hexahydrate and an organic linker, 2-methylimidazole (B133640), in a suitable solvent. rsc.orgijses.com
The reaction conditions can be varied to control the properties of the resulting MOF. Common solvents include methanol (B129727), water, and dimethylformamide (DMF). rsc.orgsamipubco.comijses.com For instance, one reported procedure involves dissolving 2-methylimidazole in water, to which an aqueous solution of cobalt(II) nitrate hexahydrate is added, followed by stirring for several hours at room temperature to yield a purple precipitate of ZIF-67. rsc.org Another method utilizes methanol as the solvent, where separate solutions of this compound and 2-methylimidazole are prepared, mixed, and then sonicated to ensure a homogeneous composition. samipubco.com The molar ratio of the metal precursor to the organic linker is a critical parameter that can be adjusted to influence the physicochemical characteristics of the final ZIF-67 material. bohrium.com In-situ growth of ZIF-67 on substrates like poly(acrylonitrile) fibers has also been achieved by first incorporating this compound into the fibers and then immersing them in a 2-methylimidazole solution. mdpi.com
Table 2: Comparison of Synthesis Parameters for ZIF-67 Using Cobalt(II) Nitrate
| Linker | Solvent | Conditions | Resulting Material | Citation |
|---|---|---|---|---|
| 2-methylimidazole | Water | Stirring for 6 hours at room temperature | Purple precipitate of ZIF-67 | rsc.org |
| 2-methylimidazole | Methanol | Sonication for 40 minutes | Homogeneous ZIF-67 composition | samipubco.com |
| Benzimidazole | DMF | Heating at 130 °C for 48 hours | Blue crystals of ZIF-9 | rsc.org |
| 2-methylimidazole | Methanol | Immersion of this compound-loaded polymer fibers for 4 hours | ZIF-67 grown on fibers | mdpi.com |
Control of Nanoparticle Size and Morphology during Synthesis
The ability to control the size and shape of nanoparticles is critical for tuning their material properties. When using cobalt(II) nitrate as a precursor, several factors can be precisely adjusted to achieve desired nanoparticle characteristics.
Influence of Precursor Concentration and Reaction Parameters
The concentration of cobalt(II) nitrate in the precursor solution has a direct impact on the size and morphology of the resulting nanoparticles. researchgate.net In hydrothermal synthesis of Co₃O₄ particles, for example, an increase in the concentration of this compound leads to a corresponding increase in particle size. researchgate.net Research shows that when the this compound concentration was increased from 0.046 mol/L to 0.173 mol/L, the shape of the Co₃O₄ particles changed from spherical to cubic, with an associated increase in size. researchgate.net
Other reaction parameters such as pH and temperature are also key control levers. In the hydrothermal synthesis of Co₃O₄ nanocubes from cobalt(II) nitrate, the particle mean diameter could be gradually controlled from 18 nm to 66 nm by adjusting the initial pH of the precursor mixture. jst.go.jp Similarly, for cobalt ferrite (B1171679) nanoparticles synthesized hydrothermally using this compound, increasing the reaction temperature from 120°C to 180°C resulted in an increase in the average crystallite size from 4.5 nm to 7.8 nm. nih.gov The duration of the reaction can also be a factor; in some hydrothermal syntheses, increasing the soaking time leads to a larger crystallite size and a more spherical particle shape. researchgate.net
Table 3: Effect of Precursor Concentration and pH on Nanoparticle Size
| Precursor/Parameter | Value | Resulting Particle Size/Morphology | Method | Citation |
|---|---|---|---|---|
| This compound Conc. | 0.046 mol/L | Spherical Co₃O₄ | Hydrothermal | researchgate.net |
| This compound Conc. | 0.173 mol/L | Cubic Co₃O₄ (larger size) | Hydrothermal | researchgate.net |
| Initial pH | Adjusted | Co₃O₄ mean diameter controlled from 18 nm to 66 nm | Hydrothermal | jst.go.jp |
| Temperature | 120 °C | 4.5 nm Cobalt Ferrite | Hydrothermal | nih.gov |
| Temperature | 180 °C | 7.8 nm Cobalt Ferrite | Hydrothermal | nih.gov |
Role of Additives and Templating Agents
Additives and templating agents are widely used to direct the growth and prevent the agglomeration of nanoparticles during synthesis from this compound precursors. These agents can influence particle size, shape, and stability. duke.eduijcmas.com
Polymers such as poly(vinyl pyrrolidone) (PVP) can act as effective capping agents. duke.edu In the hydrothermal synthesis of Co₃O₄ from this compound, the molar ratio of PVP to cobalt is a key factor in controlling particle morphology. duke.edu In the absence of PVP, large, truncated cube-like particles are formed. duke.edu As the molar ratio of PVP to cobalt is increased, the particle size decreases significantly, and the shape transitions from cubic to spherical. duke.edu This is attributed to a competitive growth mechanism between free cobalt ions and PVP-bound cobalt ions in the solution. duke.edu
Surfactants like cetyltrimethylammonium bromide (CTAB) can also be used to control morphology, leading to the formation of Co₃O₄ nanorods. cyberleninka.ru In other systems, natural graphite has been used as a templating matrix to guide the growth of 2D cobalt oxide nanosheets from a this compound precursor. rsc.org The choice of additive is crucial, as its interaction with the cobalt precursor and the support material can determine the final particle size and distribution. acs.org
Table 4: Influence of PVP/Cobalt Molar Ratio on Co₃O₄ Particle Size and Morphology
| Molar Ratio (PVP/Co) | Hydrodynamic Diameter | Particle Shape | Citation |
|---|---|---|---|
| 0 | 200 and 1450 nm (bimodal) | Truncated cubes | duke.edu |
| 0.5 - 2.0 | Decreases from ~1.4 µm to 800 nm | Cubes with rounded edges | duke.edu |
| > 2.0 (up to 3.5) | Decreases down to 142 nm | Spherical | duke.edu |
Particle Size Control in Hydrothermal Methods
The hydrothermal method is a versatile technique for synthesizing crystalline nanoparticles from cobalt(II) nitrate, offering several parameters for controlling particle size. jst.go.jpresearchgate.net The temperature of the hydrothermal process is a critical factor; studies have shown that particle size tends to increase at higher temperatures. researchgate.net For instance, preparing cobalt oxide nanoparticles at temperatures of 120°C, 140°C, and 160°C using this compound as the precursor resulted in nanoparticles with sizes ranging from 13.62 nm to 17.81 nm. researchgate.net Another study on cobalt ferrite synthesis found that increasing the temperature from 120°C to 180°C increased the average crystallite size from 4.5 nm to 7.8 nm, while also improving purity and crystallinity. nih.gov
The initial pH of the precursor solution is another powerful tool for size control in hydrothermal synthesis. jst.go.jp By systematically varying the initial pH of a solution containing cobalt(II) nitrate, researchers have achieved gradual control over the mean diameter of Co₃O₄ nanocubes, producing particles in the range of 18 nm to 66 nm. jst.go.jp The choice of the cobalt salt itself is also important; the use of cobalt(II) nitrate is often crucial in hydrothermal processes because the nitrate anion (NO₃⁻) has an oxidative feature that facilitates the formation of the Co₃O₄ spinel structure in a one-pot process. jst.go.jp The reaction time is another parameter that can be adjusted; longer reaction times can lead to increased crystallite sizes. nih.gov
Physicochemical Transformations and Reaction Kinetics of Cobalt Ii Nitrate
Thermal Decomposition Mechanisms and Pathways
The thermal decomposition of cobalt(II) nitrate (B79036), in both its anhydrous and hydrated forms, proceeds through a series of intricate steps, ultimately leading to the formation of cobalt oxides or metallic cobalt, depending on the surrounding environment.
The thermal decomposition of anhydrous cobalt nitrate has been effectively studied using techniques like the Sample Controlled Reaction Temperature (SCRT) method. This method allows for the discrimination of the kinetic law and the calculation of the reaction's activation energy. Research has shown that the decomposition is well-described by the Johnson-Mehl-Avrami kinetic model (with n=2). researchgate.netakjournals.comakjournals.com The activation energy for the growth of nuclei during this process falls within the range of 52-59 kJ mol⁻¹. researchgate.netakjournals.comakjournals.com
The decomposition is not a single-step process; it is initially limited by nucleation. researchgate.netakjournals.com The SCRT experiments, which involve slow temperature changes at the beginning of the reaction, promote nucleation, suggesting that the initial decomposition rate is governed by the formation of stable product nuclei. akjournals.com The activation energy for this initial nucleation phase is estimated to be around 65 kJ mol⁻¹, which is a common occurrence where the activation energy for nucleation is higher than that for the subsequent growth of the nuclei. akjournals.com The concept of nucleation and growth of a new phase is a fundamental aspect of many solid-state decomposition reactions. akjournals.com
The thermal decomposition of hydrated cobalt(II) nitrate, most commonly cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), is a multi-stage process. sci-hub.stcapes.gov.br Slow, quasi-isothermal heating reveals a stepwise dehydration process. sci-hub.st
The decomposition proceeds as follows:
Step 1: Dehydration to Tetrahydrate: Around 308 K, the hexahydrate loses two water molecules to form cobalt(II) nitrate tetrahydrate. sci-hub.st
Step 2: Dehydration to Dihydrate: At approximately 340 K, a further loss of two water molecules leads to the formation of cobalt(II) nitrate dihydrate. sci-hub.st
Step 3: Dehydration to Anhydrous Salt: The final two water molecules are removed around 383 K to yield anhydrous cobalt(II) nitrate. sci-hub.st
It has been noted that the decomposition can begin before the complete dehydration of the monohydrate intermediate. researchgate.net The ultimate decomposition product in air is typically Co₃O₄, which can form at temperatures as low as 280°C. researchgate.net
Rapid heating can lead to the formation of a hydrate (B1144303) melt, which can introduce side reactions and make the decomposition process less reproducible. sci-hub.stcapes.gov.br Intermediate phases such as this compound monohydrate at 150°C and cobalt(III) oxonitrate have also been reported. researchgate.netscielo.br
A summary of the stepwise decomposition of hydrated cobalt(II) nitrate is presented in the table below.
| Decomposition Step | Starting Material | Product | Temperature (K) |
| 1 | Co(NO₃)₂·6H₂O | Co(NO₃)₂·4H₂O | ~308 |
| 2 | Co(NO₃)₂·4H₂O | Co(NO₃)₂·2H₂O | ~340 |
| 3 | Co(NO₃)₂·2H₂O | Co(NO₃)₂ | ~383 |
Table based on data from Ehrhardt et al. (2005). sci-hub.st
The gaseous atmosphere during the thermal decomposition of cobalt(II) nitrate plays a crucial role in determining the final product.
In an inert atmosphere (e.g., nitrogen): The decomposition of anhydrous cobalt(II) nitrate ultimately yields cobalt oxides, primarily Co₃O₄. sci-hub.stcapes.gov.br The decomposition of the nitrate itself can produce various nitrogen oxides (NO, NO₂, N₂O₄, N₂O₅) as volatile byproducts. researchgate.net The process can be complex, with the formation of Co₂O₃ also being possible. researchgate.net
In a reducing atmosphere (e.g., H₂/N₂ mixture): The presence of a reducing agent like hydrogen leads to the formation of metallic cobalt. sci-hub.stcapes.gov.brresearchgate.net This is particularly relevant in catalyst preparation, where the goal is often to produce finely dispersed cobalt metal particles. osti.gov The reduction of Co₃O₄ to metallic cobalt typically proceeds through a CoO intermediate. osti.govresearchgate.net
In an oxidizing atmosphere (e.g., air): Decomposition in air generally results in the formation of the stable cobalt oxide, Co₃O₄. researchgate.netmdpi.com However, the presence of oxygen can also influence the decomposition pathway and the morphology of the resulting oxide particles.
In the presence of NO: The use of a 1% NO/He gas flow during thermal treatment has been shown to yield the highest dispersion of cobalt oxide on a silica (B1680970) support. acs.org This is attributed to NO preventing the agglomeration of this compound at low temperatures by promoting the formation of hydroxynitrates, which have reduced mobility. acs.org
The final product of this compound decomposition under different atmospheres is summarized below.
| Atmosphere | Final Product |
| Inert (e.g., N₂) | Cobalt Oxides (Co₃O₄, Co₂O₃) |
| Reducing (e.g., H₂/N₂) | Metallic Cobalt (Co) |
| Oxidizing (e.g., Air) | Cobalt Oxide (Co₃O₄) |
Nucleation and agglomeration are critical phenomena that influence the characteristics of the final products during the thermal decomposition of cobalt(II) nitrate.
The initial stage of decomposition is often limited by nucleation, the formation of the first small, stable particles of the new phase. researchgate.netakjournals.com The rate of nucleation can be influenced by factors such as temperature and the surrounding atmosphere. akjournals.com In catalyst preparation, achieving a high density of nucleation sites is desirable as it can lead to smaller, more highly dispersed cobalt oxide particles. scielo.br The presence of promoters, such as noble metals, can increase the number of nucleation sites. scielo.br
Following nucleation, the particles grow and can agglomerate, or stick together, to form larger clusters. osti.gov Agglomeration is often an undesirable process in catalyst synthesis as it leads to a decrease in the active surface area. osti.gov The tendency for agglomeration is influenced by the mobility of the cobalt species on the support surface. acs.org For instance, the formation of cobalt hydroxynitrates in the presence of NO reduces mobility and thus limits agglomeration. acs.org The temperature of decomposition also plays a role, with higher temperatures potentially leading to increased agglomeration and sintering of the particles. researchgate.netfrontiersin.org
Decomposition in Dispersed Media for Catalyst Preparation
The decomposition of cobalt(II) nitrate in a dispersed medium is a common method for preparing supported cobalt catalysts. In this process, a support material, such as silica or alumina (B75360), is impregnated with an aqueous solution of cobalt(II) nitrate. researchgate.net Subsequent thermal treatment decomposes the nitrate to form cobalt oxide particles dispersed on the support surface.
The support material can significantly influence the decomposition process. For example, on an alumina support, a portion of the this compound may be stabilized, causing one of the decomposition events to occur at a higher temperature. researchgate.net The support can also affect the rate of nucleation and growth of the cobalt oxide particles. scielo.br
The direct reduction of supported this compound, without a prior calcination step in air, has been shown to produce smaller cobalt metal nanoparticles compared to the traditional method of reducing a calcined catalyst. osti.gov This is because the decomposition of the nitrate and the reduction of the resulting oxide occur concurrently. osti.gov
The decomposition of this compound in a liquid paraffin (B1166041) medium has also been studied for the preparation of dispersed cobalt catalysts for Fischer-Tropsch synthesis. frontiersin.orgnih.gov The temperature of decomposition in this system affects the size of the resulting dispersed particles, with an increase in temperature from 215 to 260°C leading to larger particles, likely due to increased agglomeration. frontiersin.org
Hydrolysis and Oxo(hydroxo)nitrate Formation during Thermal Treatment
During the thermal treatment of hydrated cobalt(II) nitrate, particularly under conditions of rapid heating or with densely packed samples, side reactions involving the water of hydration can occur. sci-hub.stcapes.gov.br This can lead to hydrolysis and the formation of cobalt oxo(hydroxo)nitrates. sci-hub.stcapes.gov.br
The formation of cobalt(III) oxonitrate has been reported as an intermediate phase during the decomposition of the hydrated salt. researchgate.netscielo.br The formation of these species can be more pronounced at higher temperatures. sci-hub.stcapes.gov.br The presence of a 1% NO/He atmosphere has been found to promote the formation of cobalt hydroxynitrates on a silica support at temperatures between 100 and 150°C. acs.org These hydroxynitrates exhibit reduced mobility, which helps to prevent agglomeration and leads to higher dispersion of the final cobalt oxide particles. acs.org
Advanced Material Applications Derived from Cobalt Ii Nitrate
Catalysis and Electrocatalysis Research
The versatility of cobalt(II) nitrate (B79036) as a starting material is particularly evident in the field of catalysis. Cobalt's variable oxidation states and ability to form diverse coordination complexes make it a highly effective catalyst in a range of chemical transformations.
Heterogeneous Catalysis (e.g., Fischer-Tropsch Synthesis, CO Oxidation)
In heterogeneous catalysis, cobalt(II) nitrate is frequently used to prepare supported cobalt catalysts for industrial processes like the Fischer-Tropsch (FT) synthesis, a key technology for producing liquid hydrocarbons from synthesis gas (a mixture of carbon monoxide and hydrogen). acs.org The performance of these catalysts is intimately linked to the preparation method.
The reduction process of cobalt nitrate on a support is complex, involving dehydration, reductive decomposition of the nitrate to form cobalt oxide intermediates, and subsequent reduction of these oxides to metallic cobalt. nih.govrsc.org The addition of promoters like platinum (Pt), ruthenium (Ru), and rhenium (Re) can enhance the reducibility of cobalt species. nih.govrsc.org
Electrochemical Nitrate Reduction Reaction (eNO3RR) for Ammonia (B1221849) Synthesis
The electrochemical reduction of nitrate to ammonia (eNO3RR) presents a sustainable alternative to the energy-intensive Haber-Bosch process for ammonia production and offers a method for remediating nitrate-polluted water. nih.govresearch-nexus.net Cobalt-based materials, often synthesized from cobalt(II) nitrate precursors, have emerged as promising electrocatalysts for this reaction.
For example, CoOx nanosheets enriched with surface oxygen, prepared from a this compound solution, have demonstrated good catalytic performance for the eNO3RR, achieving high ammonia yields and Faradaic efficiencies. nih.gov Theoretical calculations suggest that adsorbed oxygen on the catalyst surface plays a crucial role in suppressing the competing hydrogen evolution reaction (HER) and promoting nitrate reduction. nih.gov Another study reported that amorphous cobalt boride (CoBx) nanoparticles, synthesized via a wet chemical reduction method, can achieve a maximum Faradaic efficiency of 94.00 ± 1.67% and an ammonia yield rate of up to 0.787 ± 0.028 mmol h⁻¹ cm⁻². researchgate.net
Furthermore, Co3O4 nanosheet arrays with cobalt vacancies have shown excellent Faradaic efficiency of 97.2% and a high NH3 yield of 517.5 μmol h⁻¹ cm⁻². The presence of cobalt vacancies alters the electronic environment of the Co sites, facilitating the adsorption of nitrate ions and enhancing the reduction process. The development of these advanced catalysts highlights the potential for converting nitrate waste into valuable ammonia. research-nexus.net
| Catalyst Material | Precursor | Key Performance Metric | Value |
|---|---|---|---|
| Amorphous Cobalt Boride (CoBx) | Cobalt(II) Nitrate | Max. Faradaic Efficiency for NH₃ | 94.00 ± 1.67% |
| Amorphous Cobalt Boride (CoBx) | Cobalt(II) Nitrate | NH₃ Yield Rate | 0.787 ± 0.028 mmol h⁻¹ cm⁻² |
| Co₃O₄ Nanoarray with Co Vacancies | Cobalt(II) Nitrate | Faradaic Efficiency for NH₃ | 97.2% |
| Co₃O₄ Nanoarray with Co Vacancies | Cobalt(II) Nitrate | NH₃ Yield | 517.5 μmol h⁻¹ cm⁻² |
Organic Synthesis Catalysis (e.g., N-formylation of Amines)
Cobalt-based catalysts derived from cobalt(II) nitrate are also effective in organic synthesis. One notable application is the N-formylation of amines, a fundamental reaction for producing formamides, which are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Researchers have developed a single-site cobalt(II) hydride catalyst supported on an aluminum metal-organic framework (DUT-5-CoH) for the N-formylation of amines using CO2 and a reducing agent. This heterogeneous catalyst has shown high activity and selectivity for a variety of primary and secondary amines, and it can be recycled and reused multiple times without a significant loss of catalytic activity. Other research has demonstrated the use of cobalt pincer complexes for the selective N-formylation of a wide range of amines with CO2 and H2, producing water as the only byproduct.
Oxygen Reduction Reaction (ORR) Electrocatalysis
The oxygen reduction reaction (ORR) is a critical process in energy conversion devices such as fuel cells and metal-air batteries. Cobalt-based materials are considered promising non-precious metal catalysts for the ORR. Cobalt(II) nitrate is a common precursor for synthesizing these catalytic materials.
For instance, cobalt-based multicomponent electrocatalysts (Co-Cat-T) have been synthesized by the thermal pyrolysis of a mixture of activated carbon-supported cobalt and melamine. The resulting material, which contains cobalt inserted into a carbon nitride framework (Co-g-C3N4), abundant Co-Nx and pyridinic-N species, and a unique encapsulated cross-tubular structure, has shown ORR performance comparable to that of commercial Pt/C catalysts in an alkaline hydrogen/oxygen microfuel cell.
Another innovative approach involves the development of cobalt nitride-core oxide-shell electrocatalysts. Co4N/C, for example, exhibited high ORR activity with a half-wave potential of 0.875 V vs RHE in 1 M KOH, which is comparable to that of Pt/C (0.89 V). The superior performance is attributed to the conductive nitride core that enhances electron transport to the catalytically active thin oxide shell.
| Catalyst | Precursor Component | Application | Key Finding |
|---|---|---|---|
| Co-g-C₃N₄ | Cobalt(II) Nitrate | ORR Electrocatalysis | Performance comparable to Pt/C in alkaline microfuel cell. |
| Co₄N/C | Cobalt(II) Nitrate | ORR Electrocatalysis | Half-wave potential of 0.875 V vs RHE, rivaling Pt/C. |
Photoelectrocatalysis
Photoelectrocatalysis combines photocatalysis with electrocatalysis to drive chemical reactions. Cobalt-based materials, often synthesized from cobalt(II) nitrate, are being explored for their potential in photoelectrocatalytic applications, such as water splitting. The focus of much of this research has been on the development of cobalt oxide-based materials for water oxidation. While direct photoelectrocatalytic applications of this compound are not the primary focus, it serves as a crucial starting material for creating the photoactive cobalt compounds.
Energy Storage and Conversion Device Components
Cobalt(II) nitrate is a key ingredient in the synthesis of materials for energy storage and conversion devices, particularly for batteries.
It is widely used in the production of cathode materials for lithium-ion batteries. During the manufacturing process, this compound is converted into the specific cobalt oxide required for the cathode, which provides stability and high energy density to the battery. The cobalt in the cathode helps maintain the structural integrity during the charge-discharge cycles, leading to a longer battery life. Cobalt's ability to exist in multiple oxidation states is crucial for the electrochemical reactions that enable the battery to store and release energy.
Furthermore, this compound is utilized in the development of next-generation solid-state batteries, which promise higher energy density and improved safety compared to conventional lithium-ion batteries.
Beyond batteries, cobalt oxides derived from this compound are being investigated for thermochemical energy storage in concentrated solar power plants. The redox pair Co3O4/CoO can operate cyclically at high temperatures (800-1000°C), offering a high heat storage capacity.
Anode Materials for Lithium-ion Batteries
Cobalt(II) nitrate is a common precursor for synthesizing cobalt oxide (Co₃O₄ and CoO), which is investigated as a high-capacity anode material for lithium-ion batteries (LIBs). With a theoretical capacity significantly higher than traditional graphite (B72142) anodes (890 mAh g⁻¹ for Co₃O₄), cobalt oxides offer the potential for next-generation energy storage nist.govtechscience.com.
The primary challenge with cobalt oxide anodes is their poor electrical conductivity and significant volume changes during the lithiation/delithiation process, which leads to rapid capacity fading. To address these issues, research has focused on creating nanostructured materials and composites. This compound can be used in various synthesis routes, such as solution combustion, sol-gel, and hydrothermal methods, to produce nanoscale cobalt oxide powders mdpi.combohrium.com.
One study reported a solution combustion synthesis of nanoscale Co₃O₄ powder from cobalt(II) acetate (though this compound is also commonly used in such methods) that delivered specific capacities of 1060 and 533 mAh g⁻¹ after 100 cycles at current densities of 100 and 500 mA g⁻¹, respectively bohrium.com. Another approach involves creating carbon-composited Co₃O₄ microspheres to enhance conductivity and structural stability. This method has been shown to yield an impressive discharge capacity of 1557.4 mAh g⁻¹ after 200 cycles at a current density of 0.1 C nist.govtechscience.com.
The morphology of the anode material is crucial. For example, electrospinning has been used to create porous carbon nanofibers embedded with CoO and Co₃O₄, which demonstrated a capacity of 952 mAh g⁻¹ after 100 cycles rsc.org. Similarly, yolk-shell Co₃O₄/C dodecahedrons have been synthesized to accommodate volume changes, delivering a high discharge capacity of 1100 mAh g⁻¹ after 120 cycles researchgate.net.
Table 2: Performance of Lithium-ion Battery Anode Materials Derived from Cobalt Precursors
| Material | Synthesis Method | Specific Capacity | Current Density | Cycle Stability | Reference |
|---|---|---|---|---|---|
| Nanoscale Co₃O₄ | Solution Combustion | 1060 mAh g⁻¹ | 100 mA g⁻¹ | After 100 cycles | bohrium.com |
| Nanoscale Co₃O₄ | Solution Combustion | 533 mAh g⁻¹ | 500 mA g⁻¹ | After 100 cycles | bohrium.com |
| Co₃O₄@C Microspheres | Carbon-compositing | 1557.4 mAh g⁻¹ | 0.1 C | After 200 cycles | nist.govtechscience.com |
| CoO/Co₃O₄ in Carbon Nanofibers | Electrospinning | 952 mAh g⁻¹ | Not specified | After 100 cycles | rsc.org |
| Yolk-shell Co₃O₄/C | Template-based | 1100 mAh g⁻¹ | Not specified | After 120 cycles | researchgate.net |
Thermal Energy Storage Systems (Phase Change Materials and Nucleating Agents)
While nitrate salts such as sodium nitrate and potassium nitrate are well-known phase change materials (PCMs) for thermal energy storage, the direct application of this compound in this manner is less common mdpi.comresearchgate.netnih.gov. However, this compound plays a vital role as a precursor in creating advanced composite materials for thermal energy storage.
One significant application is in the synthesis of metal-organic frameworks (MOFs), such as ZIF-67, which can then be used to create porous carbon carrier materials. This compound hexahydrate is a key ingredient, along with 2-methylimidazole (B133640), in the preparation of ZIF-67 nih.govrsc.org. This MOF can be subsequently pyrolyzed to produce cobalt/nitrogen-doped carbon materials. These porous carbon structures serve as excellent carriers for traditional PCMs like paraffin (B1166041).
All-Vanadium Redox Flow Battery Electrodes
In the field of large-scale energy storage, all-vanadium redox flow batteries (VRFBs) are a promising technology. The performance of these batteries is heavily dependent on the electrochemical activity of their electrodes. This compound is used as a precursor to synthesize cobalt-based catalysts that can significantly enhance the performance of the carbon felt or graphite felt electrodes typically used in VRFBs.
One effective strategy involves the use of this compound hexahydrate to synthesize zeolitic imidazolate framework-67 (ZIF-67) mdpi.com. This MOF is then coated onto the graphite felt electrode and thermally decomposed under different atmospheres to create various cobalt-based materials, such as Co/N-doped carbon (Co/NC) or cobalt oxides (Co₃O₄) nih.govmdpi.comresearchgate.net.
These cobalt-containing coatings act as electrocatalysts for the vanadium redox reactions, particularly the VO²⁺/VO₂⁺ couple at the positive electrode mdpi.com. The presence of these catalysts lowers the charge transfer resistance and improves the kinetic reversibility of the redox reactions. For example, a VRFB using a Co/NC-800 modified electrode showed a significantly reduced charge transfer resistance of 6.42 Ω compared to 44.80 Ω for an uncoated graphite felt electrode mdpi.com. This leads to higher energy efficiency and better rate capability. Studies have shown that VRFBs with these modified electrodes can achieve energy efficiencies of over 80% at current densities of 80 mA cm⁻² and maintain stable performance over hundreds of cycles nih.govresearchgate.netmdpi.com.
Table 3: Performance of All-Vanadium Redox Flow Batteries with Cobalt-Based Modified Electrodes
| Electrode Material | Precursor | Energy Efficiency (EE) | Current Density | Cycle Stability | Reference |
|---|---|---|---|---|---|
| Co-CN@CF | ZIF-67 from Co(NO₃)₂ | 82% | 80 mA cm⁻² | Stable over 1000 cycles | mdpi.com |
| Co/NC-800//GF | ZIF-67 from Co(NO₃)₂ | 91.37% | 50 mA cm⁻² | Stable over 100 cycles | nih.gov |
| CoO-modified GF | This compound | EE increased by 12.7% over pristine GF | 150 mA cm⁻² | Not specified | nih.gov |
Solar Energy Absorbers and Converters
This compound is a precursor for producing materials with excellent optical properties, making them suitable for solar energy applications. Specifically, cobalt oxides and mixed metal oxides derived from this compound are used in selective solar absorber coatings and as nanoparticles in nanofluids for direct solar absorption.
Nickel-cobalt mixed oxides (NixCo₃₋xO₄) have been identified as good candidates for high-temperature solar selective applications mdpi.com. These materials can be synthesized from precursors like this compound. The resulting coatings exhibit high solar absorptance and low thermal emittance, which are crucial for efficient solar-to-thermal energy conversion in flat-plate solar collectors.
Another application involves the use of cobalt oxide (Co₃O₄) nanoparticles in a base fluid, such as water, to create a nanofluid. These nanofluids can be used for direct absorption of solar radiation. Research has shown that Co₃O₄-based nanofluids can significantly enhance the absorption of solar energy compared to the base fluid alone. A study on a nanofluid absorption system using Co₃O₄ nanoparticles found that an optimal mass fraction of 40 mg/l resulted in an average temperature rise of 23.3°C, which was 9.3°C higher than a conventional surface absorption system under similar conditions researchgate.net. This highlights the potential of cobalt oxide nanoparticles derived from this compound to improve the efficiency of solar thermal collectors researchgate.net. The absorption spectra of this compound solutions themselves also show changes with temperature, which is a property explored for thermochromic materials that could be used for auto-regulated shading researchgate.net.
Sensor Technology and Analytical Chemistry
Gas Sensors for Volatile Organic Compounds (e.g., Ethanol (B145695), CO)
This compound is a key starting material for the synthesis of cobalt oxide (Co₃O₄) nanostructures, which are highly effective semiconductor materials for detecting various volatile organic compounds (VOCs) and toxic gases like carbon monoxide (CO). The sensing mechanism relies on the change in electrical resistance of the Co₃O₄ material upon adsorption of gas molecules.
Nanostructured Co₃O₄, with its high surface-to-volume ratio, provides numerous active sites for gas interaction, leading to enhanced sensor performance. Various morphologies, such as nanorods, hexagonal nanodisks, and nanofibers, have been synthesized from this compound precursors using methods like hydrothermal synthesis and electrospinning nih.govbohrium.commdpi.com.
For ethanol detection, Co₃O₄ nanorods have demonstrated a high response of 143 to 100 ppm of ethanol at a relatively low operating temperature of 185°C nih.govresearchgate.net. Similarly, Co₃O₄ hexagonal nanodisks have shown a high sensing response of 94% towards 100 ppm of ethanol at 175°C bohrium.com. The performance of these sensors is attributed to the specific morphology and large surface area of the nanostructures.
In the case of carbon monoxide detection, Co₃O₄-based sensors are attractive because they can operate at or near room temperature. A micro CO sensor using a composite film of cobalt oxide nanosheets and carbon nanotubes, synthesized via a precipitation-oxidation method from cobaltous nitrate, has been developed mdpi.com. Other studies have reported that Co₃O₄ nanofibers can detect CO concentrations as low as 5 ppm at an operating temperature of 100°C mdpi.com.
Table 4: Performance of Cobalt Oxide-Based Gas Sensors Derived from this compound
| Target Gas | Sensor Material | Response | Concentration | Operating Temperature | Reference |
|---|---|---|---|---|---|
| Ethanol | Co₃O₄ Nanorods | 143 | 100 ppm | 185°C | nih.govresearchgate.net |
| Ethanol | Co₃O₄ Hexagonal Nanodisks | 94% | 100 ppm | 175°C | bohrium.com |
| Ethanol | Co₃O₄ Nanofibers | 51.2 | 100 ppm | 301°C | mdpi.com |
| Carbon Monoxide | Co₃O₄ Nanofibers | ~13.5 | 50 ppm | 100°C | mdpi.com |
| Carbon Monoxide | CoOOH/CNT Composite | Change in resistance | Not specified | Not specified | mdpi.com |
Electrochemical Ion-Selective Sensors (e.g., Nitrate Ions, Glucose)
Cobalt(II) nitrate serves as a precursor in the development of advanced electrochemical sensors for the detection of various ions and biomolecules. These sensors leverage the unique electrochemical properties of cobalt-based materials to achieve high sensitivity and selectivity.
For nitrate ion detection, a significant environmental and health concern, researchers have developed ion-selective electrodes (ISEs) utilizing cobalt(II) complexes. One such sensor incorporates a novel cobalt(II) complex with 4,7-diphenyl-1,10-phenanthroline as the active ingredient in the membrane. researchgate.net This solid-contact nitrate ion-selective electrode demonstrated a theoretical Nernstian slope, a wide measurement range, and rapid response times, proving effective for determining nitrate concentrations in real-world samples like mineral, tap, and river water. researchgate.net Another approach involves using cobalt oxide nanoparticles (Co3O4 NPs) as a modification layer on screen-printed electrodes. This sensor exhibited a Nernstian slope of -56.78 mV/decade for nitrate detection over a broad concentration range (10⁻⁷–10⁻² M) and a fast response time of 5.7 seconds. nih.gov Furthermore, custom-designed cobalt(II) complexes incorporated into polymeric membranes have shown near-Nernstian responses across a wide linear range for nitrate detection (5.0 × 10⁻⁶ to 1.0 × 10⁻¹ M). researchgate.net A copper-cobalt based electrochemical sensor has also been developed, demonstrating a low detection limit of 0.19 µM and high selectivity against common interfering ions. chemrxiv.org
In the realm of biomedical sensing, cobalt-derived materials are crucial for non-enzymatic glucose detection. Cobalt oxide (Co3O4) nanoparticles, synthesized via electrochemical activation of cobalt hydroxycarbonate, have been used to create a non-enzymatic glucose sensor with a low detection limit of 5 µM and high sensitivity. mdpi.com Another study utilized acicular cobalt oxide nanorods (CoONRs) for glucose sensing, achieving a wide linear range, high sensitivity of 571.8 μA/(cm² mM), and a very low detection limit of 0.058 μM. nih.gov These sensors offer a promising alternative to traditional enzyme-based glucose monitoring.
Table 1: Performance of Cobalt-Based Electrochemical Sensors
| Target Analyte | Sensor Material | Linear Range | Detection Limit | Sensitivity | Reference |
|---|---|---|---|---|---|
| Nitrate (NO₃⁻) | Co(II)-4,7-diphenyl-1,10-phenanthroline complex | Wide measuring range | Not specified | Theoretical Nernstian slope | researchgate.net |
| Nitrate (NO₃⁻) | Co₃O₄ Nanoparticles | 10⁻⁷–10⁻² M | Not specified | -56.78 mV/decade | nih.gov |
| Nitrate (NO₃⁻) | Copper-Cobalt based sensor | 0–100 μM & 100–2500 μM | 0.19 μM & 4.41 µM | Not specified | chemrxiv.org |
| Glucose | Co₃O₄ Nanoparticles | 0–0.5 mM | 5 µM | 33,250 µA mM⁻¹cm⁻² | mdpi.com |
| Glucose | Cobalt Oxide Nanorods (CoONRs) | Up to 3.5 mM | 0.058 µM | 571.8 μA/(cm² mM) | nih.gov |
Optical Detection Systems (e.g., Carbon Dot-Based Sensors for Metal Ions)
Cobalt(II) nitrate is instrumental in the development and testing of optical detection systems, particularly those employing carbon dots (CDots) as fluorescent probes for metal ion sensing. These systems rely on the interaction between the target metal ion and the functional groups on the surface of the carbon dots, leading to a detectable change in fluorescence.
A simple and sensitive method for detecting cobalt ions (Co²⁺) utilizes the fluorescence quenching of carbon dots. tandfonline.com In one study, carbon dots synthesized from lime and methanolamine via a microwave method exhibited a quantum yield of 49.42% and were used to detect cobalt ions with a detection limit of 1.63 μM over a range of 0–200 μM. tandfonline.comresearchgate.net The sensitivity of these CDots to cobalt is attributed to the specific interactions between the metal ions and the functional groups present on the dots' surface. tandfonline.com Another approach synthesized CDs with a quantum yield of 38.7% through hydrothermal treatment, which also demonstrated high sensitivity and selectivity for Co²⁺ detection based on analyte-induced fluorescence quenching. rsc.orgresearchgate.net
Beyond cobalt detection, these optical systems can be designed to sense other metal ions. For instance, carbon dot-functionalized solution-gated graphene transistors have been developed for the highly sensitive detection of various metal ions, including Cu²⁺ and Fe³⁺, with detection limits as low as 10⁻¹⁴ M and 10⁻¹⁶ M, respectively. mdpi.com The principle often involves an internal filtering effect or metal-ligand interactions that modulate the fluorescence properties of the carbon dots. rsc.orgmdpi.com
Other optical sensing methods for cobalt have also been explored. A colorimetric assay using a Chrysoidine G (CG) chemosensor demonstrated a visual color change from yellow to light orange in the presence of cobalt ions, allowing for naked-eye detection. mdpi.com This sensor showed a lower detection limit of 0.1 ppm via spectrophotometry and a visual detection limit of 2 ppm. mdpi.com Additionally, an optical sensor for cobalt determination was fabricated using 1-nitroso-2-naphthol, which acts as a complexing ligand, resulting in a linear response for cobalt concentrations from 0.1 to 5.0 mg L⁻¹ and a detection limit of 0.03 mg L⁻¹.
Table 2: Performance of Carbon Dot-Based Optical Sensors for Cobalt(II) Detection
| Carbon Dot Source/Method | Quantum Yield (%) | Linear Range | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Lime and methanolamine (microwave) | 49.42 | 0–200 μM | 1.63 μM | tandfonline.comresearchgate.net |
| Carbopol 934 and diethylenetriamine (hydrothermal) | 38.7 | Not specified | 0.1 μM | rsc.orgresearchgate.net |
Magnetic Materials Science
Synthesis and Magnetic Properties of Cobalt Ferrite (B1171679) Nanoparticles
Cobalt(II) nitrate is a common and crucial precursor for the synthesis of cobalt ferrite (CoFe₂O₄) nanoparticles, a hard magnetic material with high coercivity and moderate saturation magnetization. arxiv.org Various chemical synthesis methods are employed to produce these nanoparticles, with the choice of method significantly influencing their structural and magnetic properties. mdpi.commdpi.com
Common synthesis routes include co-precipitation, sol-gel, hydrothermal, and microemulsion methods. mdpi.comresearchgate.netfrontiersin.org The co-precipitation method, often favored for its simplicity, involves mixing aqueous solutions of this compound and an iron salt (like ferric nitrate or ferric chloride), followed by the addition of a precipitating agent such as sodium hydroxide (B78521) (NaOH) or ammonium hydroxide (NH₄OH) to control the pH. arxiv.orgmdpi.comjetir.org The sol-gel technique utilizes precursors like this compound and ferric nitrate with a chelating agent such as citric acid, which upon heating forms a gel that is then calcined to yield the ferrite nanoparticles. ipindexing.comnih.gov
The magnetic properties of the resulting cobalt ferrite nanoparticles are highly dependent on factors such as particle size, shape, and crystallinity, which are controlled by the synthesis conditions. arxiv.orgsid.irmdpi.com For instance, the annealing temperature and time have a direct impact on particle size; as the particle size increases with annealing temperature, the saturation magnetization (Ms) also tends to increase, approaching the bulk value. arxiv.org Coercivity (Hc), however, often shows a more complex relationship with particle size, sometimes peaking at a specific size before decreasing. arxiv.org Research has shown that CoFe₂O₄ nanoparticles can exhibit superparamagnetic behavior at room temperature, particularly for smaller particle sizes, or ferromagnetic behavior for larger, single-domain particles. sid.irresearchgate.netarxiv.org
Table 3: Synthesis Methods and Resulting Magnetic Properties of CoFe₂O₄ Nanoparticles
| Synthesis Method | Precursors | Key Parameters | Particle Size | Saturation Magnetization (Ms) | Coercivity (Hc) | Reference |
|---|---|---|---|---|---|---|
| Co-precipitation | This compound, Ferric nitrate | pH, Temperature | ~13 nm | 90 emu/g | Superparamagnetic | researchgate.net |
| Wet Chemical | Cobalt chloride, Iron chloride | Annealing Temperature | 15-48 nm | 53-79.5 emu/g | Peaks at ~28 nm | arxiv.org |
| Sol-Gel | This compound, Ferric nitrate | Metal nitrate to citric acid ratio | 27-37 nm | Not specified | Not specified | ipindexing.com |
| Hydrothermal | Not specified | Reaction Temperature (110-150 °C) | 13-18 nm | 40.26-58.86 emu/g | 490.05-663.85 G | vnu.edu.vn |
Tunable Magnetic Behavior through Doping and Structural Control
The magnetic properties of cobalt ferrite nanoparticles can be precisely tailored by introducing dopant ions into the crystal lattice and by controlling the material's structure during synthesis. This tunability is critical for optimizing the material for specific applications.
Doping cobalt ferrite with various metal ions is a common strategy to modify its magnetic characteristics. For example, substituting cobalt (Co²⁺) or iron (Fe³⁺) ions with other cations alters the superexchange interactions between the tetrahedral (A) and octahedral (B) sites in the spinel structure, thereby influencing properties like saturation magnetization and coercivity. researchgate.net The introduction of non-magnetic ions can lead to a decrease in saturation magnetization. researchgate.net Conversely, doping with rare-earth metals like lanthanum (La) has been shown to enhance the coercive force of cobalt ferrite nanoparticles. researchgate.net The synthesis of Co₁₋ₓNiₓMgₓFe₂O₄ nanoparticles using the sol-gel method demonstrated that doping with nickel (Ni) and magnesium (Mg) can significantly affect the material's properties. nih.gov
Structural control, achieved by carefully managing synthesis parameters, also plays a pivotal role in tuning magnetic behavior. The cation distribution between the A and B sites, which is sensitive to the synthesis method, directly impacts the magnetic properties. frontiersin.orgmdpi.com For instance, different synthesis techniques such as co-precipitation, microemulsion, and microwave-assisted hydrothermal methods can lead to varying degrees of inversion in the spinel structure, which in turn affects the saturation magnetization and coercivity. mdpi.com Annealing temperature is another critical parameter; increasing the annealing temperature generally leads to larger particle sizes and can cause a transition from superparamagnetic to ferromagnetic behavior, with an associated increase in coercive force. aip.org The composition itself, such as the molar ratio of Fe²⁺ to Co²⁺ ions in the initial salt solutions, can be varied to achieve specific magnetic outcomes, with certain ratios yielding higher magnetization values. researchgate.net
Influence of External Magnetic Fields on Material Synthesis and Properties
The application of an external magnetic field during the synthesis of cobalt ferrite can significantly influence the morphology and magnetic properties of the resulting nanomaterials. This technique provides an additional level of control over the material's final characteristics.
One study demonstrated a facile "green" method for synthesizing prolate cobalt ferrite nanorods through a co-precipitation reaction of Fe³⁺ and Co²⁺ ions conducted within a static magnetic field. mdpi.com The presence of the magnetic field was identified as a key factor in promoting the one-dimensional (1D) growth of the nanocrystals, leading to the formation of nanorods instead of isotropic nanoparticles. mdpi.com
Table 4: Effect of External Magnetic Field on Cobalt Ferrite Nanoparticle Synthesis
| Synthesis Condition | Resulting Morphology | Saturation Magnetization (Ms) | Coercivity (Hc) | Reference |
|---|---|---|---|---|
| With External Magnetic Field | Nanorods | 30 emu/g (after aging) | 0.3 kOe (after aging) | mdpi.com |
| Without External Magnetic Field | Isotropic Nanoparticles | Lower than nanorods | Lower than nanorods | mdpi.com |
Environmental Remediation Technologies
Cobalt(II) nitrate and materials derived from it are utilized in various environmental remediation technologies, particularly for water treatment and soil purification.
In water treatment, this compound plays a role in several processes. It can act as a coagulant aid, facilitating the aggregation of small particles into larger clusters that are more easily filtered out, thus helping to remove suspended solids. amizaraspecialitychemicals.co.in Furthermore, this compound is used as a catalyst in advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals to break down organic pollutants in water. amizaraspecialitychemicals.co.in Cobalt-based materials, such as cobalt ferrite nanoparticles, are also effective for heavy metal removal. mdpi.comamizaraspecialitychemicals.co.in Their strong magnetic properties allow for efficient separation from treated water using an external magnetic field, which simplifies the recovery process. mdpi.com Additionally, cobalt-based metal-organic frameworks (Co-MOFs) have been investigated for the photocatalytic degradation of pollutants like malachite green and Cr(VI). acs.org
For the remediation of cobalt-contaminated soil, several technologies are being explored. These include phytoremediation, immobilization, and separation technologies like soil washing and electroremediation. nih.gov The goal of these techniques is to either remove the cobalt from the soil or to convert it into a less mobile and less toxic form. nih.govresearchgate.net Immobilization, for example, aims to reduce the bioavailability of cobalt in the soil, thereby minimizing its uptake by plants and its potential to enter the food chain. The choice of remediation technology depends on factors such as the level of contamination, soil type, and cost-effectiveness. nih.gov
Electrocatalytic Remediation of Nitrate from Polluted Waters
The electrochemical reduction of nitrate (NO₃⁻) to ammonia (NH₃) is a promising approach for both water purification and sustainable ammonia synthesis. Cobalt-based materials, often derived from this compound, have emerged as cost-effective and efficient electrocatalysts for this process.
Researchers have explored various forms of cobalt-based catalysts, including cobalt-based spinel oxides (e.g., Co₃O₄), cobalt phosphide (B1233454) (CoP), metallic cobalt (Co), and cobalt nanoparticles. These materials exhibit strong adsorption of nitrogen oxides and possess notable catalytic activities. Cobalt-based electrocatalysts are recognized for their rapid reaction kinetics, stable performance, and their ability to suppress the competing hydrogen evolution reaction (HER). mdpi.com
One area of focus has been on understanding and optimizing the active sites of these catalysts. For instance, in Co₃O₄, the octahedral Co sites (Coₒₕ) have been identified as the preferred locations for the nitrate reduction reaction (NO₃⁻RR) compared to tetrahedral Co sites. The in-situ generation of an octahedral cobalt configuration with oxygen vacancies during the reaction is considered the genuine active site.
To enhance performance, cobalt catalysts are often supported on conductive materials like multi-walled carbon nanotubes (MWCNTs). wiserpub.com The high specific surface area and excellent conductivity of MWCNTs help to reduce charge transfer resistance and provide a larger active surface area, leading to higher exposure of active cobalt sites. wiserpub.com This approach has resulted in significant improvements in ammonia yield and Faradaic efficiency. For example, a Co/MWCNTs catalyst achieved a notable ammonia yield rate of 4.03 mg h⁻¹ cm⁻² and a high Faradaic efficiency of 84.72%. wiserpub.com
Furthermore, the synthesis of amorphous cobalt boride (CoBₓ) nanoparticles via wet chemical reduction has also shown promise. These catalysts have demonstrated a maximum Faradaic efficiency of 94.00 ± 1.67% and an ammonia yield rate of up to 0.787 ± 0.028 mmol h⁻¹ cm⁻². nih.gov The enhanced performance is attributed to partial electron transfer from boron to cobalt, which optimizes the adsorption energies of reaction intermediates. nih.gov
Performance of Cobalt-Based Electrocatalysts for Nitrate Reduction
| Catalyst | Support/Dopant | Ammonia (NH₃) Yield Rate | Faradaic Efficiency (%) | Potential (vs. RHE) |
|---|---|---|---|---|
| (Cu₀.₆Co₀.₄)Co₂O₄ | - | 1.09 mmol h⁻¹ cm⁻² | 96.5 | -0.45 V |
| Co | MWCNTs | 4.03 mg h⁻¹ cm⁻² | 84.72 | -0.16 V |
| Ag–Co₃O₄ | Silver | 52 µmol h⁻¹ cm⁻² | 88 | -0.32 V |
| CoBₓ | Carbon Paper | 0.787 ± 0.028 mmol h⁻¹ cm⁻² | 94.00 ± 1.67 | - |
Photocatalytic Degradation of Dyes and Organic Pollutants
Cobalt oxide (Co₃O₄) nanoparticles, synthesized from this compound, have demonstrated significant potential as photocatalysts for the degradation of organic dyes and pollutants in wastewater under visible light and sunlight irradiation. aristonpubs.comresearchgate.netjwent.net This application is crucial for addressing water pollution from industries such as textiles, paper, and cosmetics. nih.govmdpi.com
The photocatalytic activity of Co₃O₄ nanoparticles stems from their semiconductor properties. When irradiated with light energy greater than their band gap, electron-hole pairs are generated, which then produce highly reactive species like hydroxyl radicals that degrade organic molecules. researchgate.netresearchgate.net
Studies have shown the effective degradation of various dyes, including Methylene Blue (MB), Methyl Orange (MO), Crystal Violet (CV), Murexide (MX), and Titan Yellow (TY). wiserpub.comjwent.netresearchgate.netmdpi.com For instance, Co₃O₄ nanoparticles synthesized via a hydrothermal method achieved 92% degradation of Methylene Violet and 64% degradation of Crystal Violet within 45 minutes under UV light. researchgate.net Another study reported that Co₃O₄ nanoparticles degraded 91% of Methylene Blue dye in 120 minutes under sunlight. jwent.net
The efficiency of photocatalytic degradation is influenced by several factors, including catalyst dosage, pH of the solution, and initial dye concentration. jwent.net Research indicates that increasing the catalyst dosage generally enhances the degradation rate due to the increased number of active sites. mdpi.comjwent.net The pH of the medium also plays a critical role, with higher pH levels often leading to enhanced degradation. jwent.net
To further improve photocatalytic performance, Co₃O₄ nanoparticles have been combined with other materials to form composites. For example, a composite of Co₃O₄ with reduced graphene oxide (Co₃O₄-rGO) showed a degradation efficiency of over 95% for both Methylene Blue and Methyl Orange within 60 minutes. mdpi.com Similarly, a ternary composite of g-C₃N₄/ZnO/Co₃O₄ demonstrated a 97.4% degradation of Methylene Blue in 60 minutes. nih.gov Metal-organic frameworks (MOFs) containing cobalt have also been investigated, with a BC@Co-MOF biocomposite showing 88.36% degradation of Malachite Green under solar light. acs.org
Photocatalytic Degradation of Dyes using Cobalt Oxide-Based Materials
| Photocatalyst | Target Dye | Degradation Efficiency (%) | Irradiation Time (min) | Light Source |
|---|---|---|---|---|
| Co₃O₄ NPs | Methylene Violet (MV) | 92 | 45 | UV Light |
| Co₃O₄ NPs | Crystal Violet (CV) | 64 | 45 | UV Light |
| Co₃O₄ NPs | Methylene Blue (MB) | 91 | 120 | Sunlight |
| Co₃O₄-rGO | Methylene Blue (MB) | >95 | 60 | Solar Irradiation |
| Co₃O₄-rGO | Methyl Orange (MO) | >95 | 60 | Solar Irradiation |
| g-C₃N₄/ZnO/Co₃O₄ | Methylene Blue (MB) | 97.4 | 60 | Halogen Lamp |
| CoONPs | Murexide (MX) | >90 | - | Visible Light |
| CoONPs | Titan Yellow (TY) | ~60 | - | Visible Light |
Antimicrobial Efficacy of Cobalt Oxide Nanostructures
Cobalt oxide (Co₃O₄) nanostructures synthesized from this compound have demonstrated significant antimicrobial properties against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. nih.gov This has opened up possibilities for their use in various biomedical applications and as bactericidal agents. nih.gov
The synthesis of Co₃O₄ nanoparticles can be achieved through various methods, such as co-precipitation, sol-gel, and green synthesis using plant extracts. this compound hexahydrate is a commonly used precursor in these synthesis routes. researchgate.net The antimicrobial activity of these nanoparticles is often evaluated against bacteria like Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). mdpi.comnih.gov
Research has shown that the effectiveness of Co₃O₄ nanoparticles as antimicrobial agents can be influenced by their size, morphology, and method of synthesis. researchgate.net For instance, biologically synthesized Co₃O₄ nanoparticles have been reported to show higher antibacterial activity compared to chemically synthesized ones, which is attributed to a smaller crystalline size and the production of reactive oxygen species (ROS). researchgate.net
Studies have quantified the antibacterial efficacy by measuring the zone of inhibition against various bacterial strains. In one study, Co₃O₄ nanoparticles synthesized via a sol-gel method, with a crystal size of 29.2 nm, showed a clear zone of inhibition against E. coli. Another study optimized the synthesis parameters and found that nanoparticles synthesized with 0.6 M this compound, 2 M KOH, and a 60-minute stirring time exhibited the best antibacterial activity. nih.gov The resulting nanoparticles had a size of 24 nm. nih.gov
The concentration of the nanoparticles is also a key factor, with higher concentrations generally leading to a greater antibacterial effect. nih.gov For example, at a concentration of 100 μg/ml, cobalt nanoparticles showed significant inhibition zones against E. coli (22.2±0.1 mm), Proteus spp. (20.3±0.15 mm), and S. aureus (15.8±0.1 mm). nih.gov
Antimicrobial Activity of Cobalt Oxide Nanoparticles
| Bacterial Strain | Nanoparticle Concentration | Zone of Inhibition (mm) | Synthesis Method/Precursor |
|---|---|---|---|
| Escherichia coli | 100 µg/ml | 22.2 ± 0.1 | - |
| Proteus spp. | 100 µg/ml | 20.3 ± 0.15 | - |
| Staphylococcus aureus | 100 µg/ml | 15.8 ± 0.1 | - |
| Escherichia coli | - | Clear zone observed | Sol-Gel from this compound |
| Staphylococcus aureus | 200 µg/mL | 22 ± 1.5 | Green Synthesis |
| Escherichia coli O157 | 200 µg/mL | 20 ± 1.1 | Green Synthesis |
Coordination Chemistry and Structural Aspects of Cobalt Ii Nitrate Complexes
Synthesis and Characterization of Cobalt(II) Coordination Polymers
The synthesis of cobalt(II) coordination polymers typically involves the reaction of cobalt(II) nitrate (B79036) hexahydrate with carefully chosen organic ligands in a suitable solvent system. Common methods include slow evaporation, diffusion, and hydrothermal reactions, which promote the growth of single crystals suitable for X-ray diffraction analysis. znaturforsch.comiucr.org For instance, the hydrothermal reaction of cobalt(II) nitrate hexahydrate with 5-(benzimidazol-1-ylmethyl)isophthalic acid resulted in the formation of the complex [Co(L)] (where L is the deprotonated acid ligand). znaturforsch.com In another example, a novel Co(II)-based coordination polymer was successfully synthesized via a hydrothermal reaction using 5-nitrobenzene-1,3-dicarboxylic acid and 4,4′-bis(2-methyl-1H-imidazol-1-yl)-1,1′-biphenyl as ligands. iucr.org
Infrared (IR) Spectroscopy: To confirm the coordination of the ligands to the metal ion by observing shifts in vibrational frequencies. znaturforsch.comscirp.org
Elemental Analysis: To verify the empirical formula of the synthesized complex. scirp.orgscirp.org
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. znaturforsch.com
The interaction of cobalt(II) nitrate with imidazole (B134444), for example, yields light lilac crystals of Co(C₃H₄N₂)₆₂, which have been thoroughly characterized to reveal a centrosymmetric octahedron configuration around the Co²⁺ ion. scirp.orgscirp.org
| Complex | Synthesis Method | Ligands | Key Characterization Findings | Reference |
| [Co(L)] (L = 5-(benzimidazol-1-ylmethyl)isophthalic acid) | Hydrothermal | Cobalt(II) nitrate hexahydrate, H₂L | Forms a (3,6)-connected 2D network; stable up to 400 °C. | znaturforsch.com |
| Co(C₃H₄N₂)₆₂ | Slow Evaporation | Cobalt(II) nitrate hexahydrate, Imidazole | Co²⁺ ion in a centrosymmetric octahedral CoN₆ environment; forms a layered structure. | scirp.orgscirp.org |
| [Co(NO₂-BDC)(4,4′-BMIBP)]n | Hydrothermal | Cobalt(II) nitrate hexahydrate, NO₂-H₂BDC, 4,4′-BMIBP | Threefold interpenetrated 3D framework with a distorted tetrahedral Co(II) center. | iucr.org |
| [Co(MonNa)₂(NO₃)₂] | Spontaneous formation in solution | Cobalt(II) nitrate, Sodium Monensinate A | Heteronuclear mixed-ligand complex with distinct coordination modes for the two nitrate ligands. | mdpi.com |
Ligand Design and Metal-Ligand Interactions for Specific Functionalities
The design of organic ligands is a cornerstone of modern coordination chemistry, allowing for the deliberate construction of cobalt(II) nitrate complexes with targeted functionalities. The structure, dimensionality, and potential applications of the resulting coordination polymer are heavily influenced by the nature of the ligand. rsc.org
Ligands can be broadly categorized based on their denticity and flexibility. Polydentate ligands containing multiple donor atoms, such as nitrogen or oxygen, are frequently used as "linkers" or "bridges" to connect multiple cobalt centers, leading to the formation of extended networks. For example, 4'-pyridyl-2,2';6',2''-terpyridine (pytpy) is a ditopic ligand used to synthesize a 1-D coordination polymer of cobalt(II) nitrate, [Co(pytpy)(NO₃)₂]n. mdpi.com Similarly, 4,4′-bipyridine and its derivatives are classic examples of rigid bridging ligands that generate one- or two-dimensional structures with cobalt(II) nitrate. researchgate.net
The choice of ligand can also introduce specific functionalities. The use of redox-active ligands, such as imino-o-benzoquinonato, in conjunction with cobalt(II) can lead to complexes with catalytic activity. rsc.org In these systems, metal-ligand cooperativity is crucial, where both the metal center and the ligand participate in the catalytic cycle. rsc.org The anion itself can also direct the final structure. Studies on cobalt(II) complexes with 4,4′-bipyridine-N,N′-dioxide show that the nitrate anion induces the formation of interdigitated layer structures, a different outcome compared to when halide anions are used. rsc.org
| Ligand Type | Example Ligand | Resulting Structure with Cobalt(II) Nitrate | Functionality/Interaction | Reference |
| Ditopic N-donor | 4'-pyridyl-2,2';6',2''-terpyridine (pytpy) | 1-D polymeric chain | Forms coordination polymers; potential catalytic and anticancer activities. | mdpi.com |
| Bridging N-donor | 4,4′-bipyridine (bpy) | 2D (4,4)-sql sheets | Forms extended networks; π-π stacking interactions consolidate the structure. | researchgate.net |
| N,N'-dioxide | 4,4′-bipyridine-N,N′-dioxide (bpdo) | Interdigitated layer structure | Anion-dependent topology; π-π interactions between bpdo molecules. | rsc.org |
| Redox-active | Imino-o-benzoquinonato | Discrete complex | Ligand-metal cooperativity for catalytic reduction of nitriles. | rsc.org |
| Carboxylate/N-donor | 5-(benzimidazol-1-ylmethyl)isophthalic acid | 2D kgd network | Auxiliary ligand-assisted structural diversity. | znaturforsch.com |
Supramolecular Assembly and Hydrogen Bonding Networks in Coordination Compounds
While covalent metal-ligand bonds form the primary structure of coordination compounds, weaker non-covalent interactions are paramount in organizing these primary units into higher-dimensional supramolecular architectures. wm.edu Hydrogen bonding, in particular, plays a critical role in the crystal engineering of cobalt(II) nitrate complexes. researchgate.netiucr.org
In many hydrated cobalt(II) nitrate complexes, the coordinated water molecules, the nitrate anions, and functional groups on the organic ligands (like amines or carboxylates) act as hydrogen bond donors and acceptors. wm.eduscielo.org.mx These interactions link individual molecules or polymeric chains into extensive two- or three-dimensional networks. For example, in trans-Co(emizco)₂(H₂O)₂₂ (where emizco is ethyl-5-methyl-4-imidazolecarboxylate), a 3D supramolecular arrangement is stabilized by hydrogen bonds involving the nitrate anions, the imidazole N-H group, and the coordinated water molecules. scielo.org.mx
In the complex Co(C₃H₄N₂)₆₂, intermolecular hydrogen bonds form between the pyrrole (B145914) nitrogen atom (-N-H) of the imidazole ligand and an oxygen atom of the nitrate group, creating a polymer chain of the type N-H···O. scirp.org Similarly, in a complex involving 2-aminopyrimidine, extensive hydrogen bonding between nitrate, aqua, and aminopyrimidine ligands produces 2D and 3D supramolecular networks. wm.edu In addition to hydrogen bonds, other weak interactions like π-π stacking between aromatic rings of ligands often help consolidate the crystal packing. rsc.orgresearchgate.net
| Complex | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Resulting Supramolecular Structure | Reference |
| trans-Co(emizco)₂(H₂O)₂₂ | Coordinated H₂O, Imidazole N-H | Nitrate O | 3D network | scielo.org.mx |
| [Co(tsc)₃]₂Co(cit)₂₄·4H₂O | Amine N-H (of thiosemicarbazide), H₂O | Nitrate O, Citrate O | Intricate network linking complex cations and anions. | iucr.org |
| [Co(bpy)₂NO₃]·NO₃·5H₂O | Pyridine (B92270) C-H, H₂O | Coordinated and uncoordinated Nitrate O | 2D layered network stabilized by H-bonding and π-π stacking. | researchgate.net |
| Cobalt(II) nitrate with 2-aminopyrimidine | Aqua H, Aminopyrimidine N-H | Nitrate O, Ring N | 2D and 3D networks. | wm.edu |
Theoretical and Computational Investigations of Cobalt Ii Nitrate Systems
Quantum Mechanical Studies (e.g., Density Functional Theory) of Electronic Structure and Catalytic Sites
Quantum mechanical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and identifying potential catalytic sites in cobalt(II) nitrate (B79036) and its derivatives. These computational approaches provide insights into bonding, charge distribution, and the nature of orbitals, which are fundamental to understanding the reactivity and catalytic behavior of these compounds.
DFT calculations have been employed to study the molecular geometries and electronic structures of various cobalt complexes. For instance, in studies of cobalt tris(carbohydrazide) nitrate, DFT revealed a six-coordinated octahedron geometry. researchgate.netsioc-journal.cn Natural bond orbital (NBO) analysis within these studies indicated that the cobalt cation is in a +1 oxidation state and forms covalent coordination bonds with nitrogen atoms. researchgate.net Such analyses also show that interactions between ligands and the metal cation can lead to a decrease in the occupancies of amino N-H bond orbitals. researchgate.net
In the context of catalysis, DFT has been used to investigate the role of cobalt in various reactions. For example, studies on cobalt-doped systems for nitrate electrochemical hydrogenation have shown that doping can modify the electronic structure of the catalyst. researchgate.net Specifically, DFT calculations suggested that copper doping in Co3O4 can shift the d-band center, optimizing the free-energy change of reaction intermediates. researchgate.net Similarly, investigations into the oxygen evolution reaction (OER) on cobalt(oxy)hydroxide have utilized DFT to explore reaction mechanisms, such as the water nucleophilic attack (WNA) and intramolecular coupling (IMC) pathways. acs.org These studies highlight how the electronic properties of cobalt centers, which can be influenced by the presence of nitrate ions during synthesis, are crucial for catalytic activity. mdpi.com
Furthermore, DFT has been applied to understand the adsorption of species onto cobalt-containing materials. For instance, the adsorption of Co(II) ions by graphene oxide has been modeled using DFT to understand the binding mechanisms with different functional groups. mdpi.com Such studies provide a theoretical basis for designing more effective materials for applications like water remediation.
The table below summarizes key findings from DFT studies on cobalt-containing systems, including those relevant to cobalt nitrate chemistry.
| System | Key Findings from DFT Studies | Reference |
| Cobalt tris(carbohydrazide) nitrate | Six-coordinated octahedron geometry, Co in +1 oxidation state, covalent Co-N bonds. | researchgate.netsioc-journal.cn |
| Copper-doped Cobaltate | Cu doping modifies the electronic structure and shifts the d-band center, optimizing intermediate binding energies. | researchgate.net |
| Cobalt(oxy)hydroxide for OER | Elucidation of water nucleophilic attack (WNA) and intramolecular coupling (IMC) pathways. | acs.org |
| Co(II) adsorption on Graphene Oxide | Oxygen-containing functional groups enhance adsorption efficiency. | mdpi.com |
| Cobalt macrocycle complex | Catalysis for nitrate reduction to ammonia (B1221849) begins with nitrate binding to a two-electron reduced species. | rsc.org |
Molecular Dynamics Simulations for Structural Evolution and Reaction Pathways
Molecular Dynamics (MD) simulations offer a powerful computational lens to observe the time-dependent behavior of cobalt(II) nitrate systems at an atomic level. These simulations are crucial for understanding the structural evolution of these systems in various environments and for mapping out complex reaction pathways that are often inaccessible through experimental means alone.
MD simulations have been utilized to investigate the behavior of nitrate-containing systems at interfaces. For instance, simulations of molten nitrates on MgO surfaces have provided atomic-scale details of adsorbed layers, which is relevant to the use of this compound in the preparation of catalysts and thermochemical materials. researchgate.net These simulations help in understanding how the structural arrangement of ions at an interface can influence material properties and reactivity.
In the context of catalysis, DFT-based MD simulations have been used to study the mechanisms of water oxidation by cobalt-based cubane (B1203433) catalysts. researchgate.net Such simulations can reveal the dynamic changes in the catalyst's structure during the catalytic cycle, including ligand exchange reactions and the formation of key intermediates. researchgate.net For example, in the study of cobalt hydroxide (B78521) systems for the nitrate electroreduction to ammonia, MD simulations have been employed to investigate the adsorption of nitrate ions on the catalyst surface, a critical first step in the reaction pathway. chinesechemsoc.org
Furthermore, MD simulations can provide insights into the stability of protein-ligand complexes, which is relevant for the study of cobalt complexes as potential therapeutic agents. researchgate.net While not directly focused on this compound, these studies demonstrate the capability of MD to assess the structural integrity of cobalt-containing molecules in biological environments.
The following table presents examples of how MD simulations have been applied to study systems relevant to this compound.
| System | Focus of MD Simulation | Key Insights | Reference |
| Molten Nitrates on MgO | Interfacial structure and dynamics | Provided atomic-scale details of adsorbed layers and rationalized interface energies. | researchgate.net |
| Cobalt-based Cubane Catalysts | Water oxidation reaction pathways | Elucidated ligand-exchange reactions and mechanisms of catalytic states. | researchgate.net |
| Cobalt Hydroxide for Nitrate Reduction | Adsorption of nitrate ions | Investigated the initial step of nitrate adsorption on the catalyst surface. | chinesechemsoc.org |
| Cobalt(II) and Copper(II) Complexes | Stability in biological systems | Examined the stability of protein-ligand complexes for potential therapeutic applications. | researchgate.net |
Kinetic and Thermodynamic Modeling of Material Transformations
The study of the kinetics and thermodynamics of material transformations involving cobalt(II) nitrate is essential for understanding and controlling processes such as thermal decomposition and the formation of new materials. Modeling these aspects provides quantitative insights into reaction rates, energy barriers, and the stability of different phases.
The thermal decomposition of this compound has been a subject of significant investigation. The process is complex, often involving multiple steps, including dehydration and the formation of various cobalt oxides. researchgate.netcapes.gov.brresearchgate.net For instance, the decomposition of cobalt(II) nitrate hexahydrate can proceed through the formation of a monohydrate intermediate before ultimately yielding cobalt oxides like Co3O4. researchgate.netscielo.br
Kinetic analysis of the thermal decomposition of anhydrous this compound has been performed using methods like Sample Controlled Reaction Temperature (SCRT). akjournals.com These studies have shown that the decomposition can be described by models such as the Johnson-Mehl-Avrami kinetic model, indicating a process likely limited by nucleation. akjournals.com The activation energy for the growth of nuclei has been determined to be in the range of 52–59 kJ mol⁻¹. akjournals.com
Thermodynamic parameters for this compound and its complexes have also been determined. The standard enthalpy of formation for anhydrous cobalt(II) nitrate is reported as -420.5 kJ/mol. nih.govsciencemadness.org Thermodynamic studies on hydrated acrylamide (B121943) and poly(acrylamide) complexes of this compound have been conducted using calorimetry to determine heat capacities and enthalpies of combustion, allowing for the calculation of thermodynamic functions like enthalpy, entropy, and Gibbs energy of formation. researchgate.net
Furthermore, kinetic and thermodynamic control of structure transformations in cobalt(II)-organic frameworks has been demonstrated, showcasing how factors like coligand replacement and solvent substitution can modulate these processes. nih.govresearchgate.net The bioadsorption of Co(II) ions has also been studied from a kinetic and thermodynamic perspective, revealing that the process can be spontaneous and either endothermic or exothermic depending on the specific biosorbent and conditions. scielo.brresearchgate.net
Below is a data table summarizing key kinetic and thermodynamic parameters related to this compound transformations.
| Process/System | Parameter | Value | Method/Model | Reference |
| Thermal Decomposition of Anhydrous this compound | Activation Energy (Nuclei Growth) | 52–59 kJ mol⁻¹ | Sample Controlled Reaction Temperature (SCRT), Johnson-Mehl-Avrami model | akjournals.com |
| Anhydrous Cobalt(II) Nitrate | Standard Enthalpy of Formation (ΔfH⦵298) | -420.5 kJ/mol | Experimental | nih.govsciencemadness.org |
| Cobalt(II) Nitrate Hexahydrate | Decomposition Temperature | Starts around 55-75 °C | Thermal Analysis | researchgate.netscielo.brsciencemadness.org |
| Bioadsorption of Co(II) by Rhodococcus opacus | Enthalpy Change (ΔH) | 2951.91 J mol⁻¹ (Endothermic) | Thermodynamic Modeling | scielo.brresearchgate.net |
| Bulk Polymerization of Cobalt Acrylate Monohydrate (298.15 K) | Gibbs Energy (ΔGpol°) | -27 kJ/mol | Calorimetry | researchgate.net |
| Bulk Polymerization of Cobalt Acrylate Monohydrate (298.15 K) | Enthalpy (ΔHpol°) | -37 kJ/mol | Calorimetry | researchgate.net |
| Bulk Polymerization of Cobalt Acrylate Monohydrate (298.15 K) | Entropy (ΔSpol°) | -35 J/(K mol) | Calorimetry | researchgate.net |
Prediction of Material Properties and Design of Novel Compounds
The prediction of material properties and the rational design of novel compounds based on this compound are increasingly being facilitated by computational and theoretical approaches. These methods leverage existing data and theoretical principles to forecast the characteristics of new materials, thereby accelerating the discovery and development process.
Machine learning (ML) has emerged as a powerful tool in materials science for predicting properties based on chemical formulas and structural information. mdpi.com By training models on large datasets of known materials, it is possible to predict properties such as formation energies, band gaps, and melting points for new, hypothetical compounds. niilmuniversity.ac.insc.edu For instance, ML models can utilize features derived from the periodic table to predict the properties of compounds, including those that could be synthesized from this compound precursors. niilmuniversity.ac.in
The integration of ML with high-throughput computational methods like Density Functional Theory (DFT) offers a particularly potent combination. niilmuniversity.ac.in DFT can provide accurate data for training ML models, which can then rapidly screen vast numbers of potential compounds, with the most promising candidates being further investigated with more rigorous DFT calculations. sc.edu This data-driven approach is being used to design novel 2D materials and other complex crystal structures. sc.edu
In the context of designing novel cobalt-containing compounds, computational methods are used to predict their electronic structure, stability, and potential applications. For example, DFT calculations are employed to understand the electronic and structural properties of novel cobalt complexes with specific ligands, which can inform their synthesis and potential use in areas like catalysis or medicine. nih.govacs.org By calculating properties such as molecular orbital energies, bond parameters, and reactivity descriptors, researchers can gain insights into the behavior of these new compounds before they are synthesized. nih.gov
The design of novel catalysts is a significant area where these predictive methods are applied. For instance, theoretical studies can guide the development of new cobalt-based catalysts for reactions like ammonia oxidation by predicting how doping with other metals might affect the catalytic activity. acs.orgchemrxiv.org Similarly, computational modeling can help in understanding structure-activity relationships in cobalt-based catalysts for processes like the oxygen evolution reaction, providing a basis for designing more efficient and stable materials. frontiersin.orgpatzke.ch
The table below provides examples of how predictive methods are being used to design and characterize novel materials relevant to this compound systems.
| Application Area | Predictive Method | Predicted Properties/Insights | Reference |
| General Materials Discovery | Machine Learning (ML) | Formation energies, band gaps, melting temperatures. | mdpi.comniilmuniversity.ac.in |
| Crystal Structure Prediction | Deep Learning / Genetic Algorithms | Atomic distance matrices, stable crystal structures. | sc.edu |
| Novel Cobalt Complexes | Density Functional Theory (DFT) | Electronic structure, physicochemical properties, potential biological activity. | nih.govacs.org |
| Catalyst Design (e.g., Ammonia Oxidation) | Density Functional Theory (DFT) | Effects of dopants on reaction potentials and catalyst activity. | acs.orgchemrxiv.org |
| Water Oxidation Catalysts | Computational Modeling | Structure-activity relationships, reaction mechanisms. | frontiersin.orgpatzke.ch |
Advanced Characterization Methodologies in Cobalt Ii Nitrate Research
X-ray Diffraction (XRD) for Crystal Structure, Phase Identification, and Crystallite Size Analysis
X-ray diffraction (XRD) is a fundamental technique for elucidating the crystalline structure of materials. In the context of cobalt(II) nitrate (B79036) research, XRD is instrumental in identifying the crystal system, space group, and lattice parameters. For instance, a coordination polymer of cobalt(II) nitrate with imidazole (B134444), Co(C₃H₄N₂)₆₂, was found to possess a trigonal crystal structure with the space group R-3. scirp.orgscirp.org The lattice parameters for this complex were determined to be a = b = 12.3555(10) Å and c = 14.4833(3) Å. scirp.orgscirp.org
XRD is also crucial for phase identification, confirming the formation of desired products and identifying any impurities. For example, in the synthesis of cobalt oxide (Co₃O₄) nanoparticles from cobalt(II) nitrate hexahydrate, XRD analysis confirmed the formation of single-phase Co₃O₄. aip.org Similarly, studies on cobalt ferrite (B1171679) (CoFe₂O₄) synthesized from cobalt(II) nitrate showed characteristic peaks corresponding to the CoFe₂O₄ phase. ije.ir The technique can also track phase transformations, such as those occurring during the thermal decomposition of cobalt(II) nitrate hexahydrate to form various cobalt oxides. capes.gov.brsci-hub.stresearchgate.net
Furthermore, XRD data can be used to calculate the average crystallite size of nanoparticles using the Scherrer equation. aip.org Research on Co₃O₄ nanoparticles synthesized at different annealing temperatures demonstrated that crystallinity and crystallite size increase with higher temperatures. chalcogen.ro For instance, Co₃O₄ nanoparticles annealed at 800 °C showed a crystallite size of 46.6 nm. chalcogen.ro
Crystallographic Data for a Cobalt(II) Nitrate-Imidazole Complex scirp.orgscirp.org
| Parameter | Value |
|---|---|
| Crystal System | Trigonal |
| Space Group | R-3 |
| a (Å) | 12.3555(10) |
| b (Å) | 12.3555(10) |
| c (Å) | 14.4833(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 1914.78(5) |
Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy, High-Resolution TEM) for Morphological and Nanostructural Elucidation
Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of materials derived from cobalt(II) nitrate. Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface, revealing details about particle shape, size distribution, and agglomeration. For example, SEM has been used to study the morphology of cobalt oxide (Co₃O₄) nanoparticles, showing that they can be in an agglomerated state. aip.org
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the characterization of the internal structure and size of nanoparticles. taylorandfrancis.com High-Resolution TEM (HR-TEM) can even visualize the crystal lattice fringes, providing direct evidence of the crystalline nature of the material. These techniques have been employed in the study of various cobalt-containing nanomaterials synthesized using cobalt(II) nitrate as a precursor.
Spectroscopic Techniques for Chemical Bonding, Oxidation States, and Surface Chemistry
A variety of spectroscopic techniques are employed to probe the chemical environment within cobalt(II) nitrate and its derivatives.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy are used to identify functional groups and study chemical bonding. taylorandfrancis.com In the case of a cobalt(II) nitrate-imidazole complex, FTIR spectroscopy helped confirm the monodentate coordination of the imidazole molecule. scirp.org The thermal decomposition of cobalt(II) nitrate hexahydrate has also been studied using FTIR and Raman spectroscopy to characterize the intermediate and final products. capes.gov.brsci-hub.stresearchgate.net Raman spectroscopy is particularly useful for studying ion association in aqueous solutions of cobalt(II) nitrate, revealing the presence of different ion species. aip.orgaip.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements present. For instance, in materials synthesized from cobalt(II) nitrate, XPS can confirm the +2 oxidation state of cobalt.
UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions in cobalt(II) compounds. The absorbance of cobalt(II) nitrate solutions can be measured to determine their concentration based on the Beer-Lambert law. scribd.comiosrjournals.orgresearchgate.net The maximum absorbance wavelength for cobalt(II) nitrate hexahydrate solutions is around 510 nm. iosrjournals.orgresearchgate.net
Extended X-ray Absorption Fine Structure (EXAFS) provides information about the local atomic structure around a specific element, including coordination numbers and bond distances.
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful tool for studying the surface chemistry of powdered samples, providing insights into the adsorbed species and reaction intermediates on catalysts derived from cobalt(II) nitrate.
Spectroscopic Analysis of a Cobalt(II) Nitrate-Imidazole Complex scirp.org
| Technique | Observation | Interpretation |
|---|---|---|
| FTIR | Appearance of new frequencies at 455 - 590 cm⁻¹ | Monodentate coordination of the imidazole molecule through the pyridine (B92270) nitrogen atom. |
Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis, Differential Scanning Calorimetry) for Decomposition, Phase Transitions, and Calorimetry
Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of cobalt(II) nitrate and its compounds. slideshare.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA studies on cobalt(II) nitrate hexahydrate show a multi-step decomposition process, starting with dehydration followed by the decomposition of the anhydrous nitrate to form cobalt oxides. sci-hub.stresearchgate.net The decomposition of a cobalt(II) complex with 1,2-bis(imino-4'-antipyrinyl)ethane also occurs in multiple stages, with the initial loss of the ligand followed by the decomposition of the nitrate ions. akjournals.com
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material. DTA curves for cobalt(II) nitrate hexahydrate show endothermic peaks corresponding to melting and dehydration, and exothermic peaks related to the decomposition of the nitrate. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC provides quantitative information about phase transitions and chemical reactions.
Thermal Decomposition Stages of a Cobalt(II)-GA Nitrate Complex akjournals.com
| Stage | Temperature Range (°C) | DTG Peak (°C) | Mass Loss (%) | Decomposition Product |
|---|---|---|---|---|
| 1 | 156 - 327 | 270 | 35.07 | Partial decomposition of GA ligand |
| 2 | 327 - 423 | 389 | 19.92 | Decomposition of two nitrate ions |
| 3 | 423 - 499 | 440 | - | Final residue formation |
Magnetic Characterization (Vibrating Sample Magnetometry, Superconducting Quantum Interference Device) for Magnetic Properties
The magnetic properties of materials derived from cobalt(II) nitrate are investigated using techniques like Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry. These methods measure the magnetic moment of a sample as a function of an applied magnetic field and temperature. For instance, VSM can be used to determine the saturation magnetization, coercivity, and remanence of magnetic nanoparticles like cobalt ferrite synthesized using cobalt(II) nitrate.
Electrochemical Characterization for Electrocatalytic Performance and Ion Sensing
Electrochemical techniques are vital for evaluating the performance of cobalt(II) nitrate-based materials in applications such as electrocatalysis and ion sensing.
Cyclic Voltammetry (CV) is used to study the redox behavior and electrocatalytic activity of materials. For example, CV has been employed to investigate the electrocatalytic reduction of nitrate to ammonia (B1221849) using cobalt-doped C₃N₅ catalysts, where cobalt(II) nitrate was the precursor. mdpi.com It is also used to assess the performance of cobalt-based materials for the oxygen evolution reaction (OER). mdpi.comrsc.org
Potentiometry is utilized in the development of ion-selective electrodes (ISEs). Cobalt(II) complexes derived from cobalt(II) nitrate have been incorporated into polymeric membranes to create potentiometric sensors for the selective detection of nitrate anions in water. rsc.orgingentaconnect.comresearchgate.netresearchgate.net These sensors exhibit a near-Nernstian response over a wide concentration range. ingentaconnect.comresearchgate.net
Online Electrochemical Mass Spectrometry (OEMS) combines electrochemical measurements with mass spectrometry to identify and quantify volatile products formed during electrochemical reactions.
Ion Chromatography is a technique used to separate and quantify ions, which can be applied to analyze the products of electrochemical reactions involving cobalt(II) nitrate.
Surface Area and Porosity Analysis (e.g., Brunauer–Emmett–Teller method)
The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) on its surface. eprajournals.com Porosity and pore size distribution can also be determined from the nitrogen adsorption-desorption isotherms. mdpi.com These properties are critical for applications in catalysis and adsorption, where a high surface area is often desirable. For example, the BET surface area of biochar derived from greenhouse crop residue, used for cobalt adsorption from aqueous solutions, was found to be in the range of 6.2 to 9.2 m²/g. mdpi.com In another study, the BET surface area of an activated carbon prepared from coconut tree root for cobalt(II) adsorption was significantly higher at 921.15 m²/g. eprajournals.com
Emerging Research Frontiers and Future Outlook
Rational Design of Highly Selective and Robust Electrocatalysts
The rational design of electrocatalysts from cobalt nitrate (B79036) precursors is a key area of research aimed at developing materials with high selectivity and durability for various electrochemical reactions. A significant challenge is to create catalysts that are not only highly active but also stable under harsh operating conditions.
One approach involves the use of different anions in cobalt precursors to selectively generate specific catalytic sites. For instance, the choice between cobalt chloride and cobalt nitrate as precursors can lead to the formation of different types of active sites. Using cobalt chloride can result in molecular Co-Nx-C sites, which have shown enhanced activity for both the hydrogen evolution reaction (HER) and the oxygen reduction reaction (ORR) in acidic media. osti.gov In contrast, using this compound as a precursor tends to lead to the formation of cobalt nanoparticles encased in graphite (B72142) layers. osti.gov This highlights the critical role of the precursor's chemical composition in directing the synthesis towards desired catalytic structures.
Another strategy focuses on creating unique nanostructures with favorable electronic and structural properties. For example, cobalt pentlandite (B1173512) (Co₉S₈) nanoparticles have been synthesized via a one-step solid-phase calcination method. rsc.org These nanoparticles, when supported on carbon nanosheets, exhibit excellent performance for the oxygen evolution reaction (OER) in alkaline solutions, with a low overpotential of 294 mV at a current density of 10 mA cm⁻². rsc.org The performance can be further enhanced by incorporating multi-walled carbon nanotubes, which reduces the overpotential to 267 mV. rsc.org
The development of robust electrocatalysts also involves creating materials that can withstand demanding environments, such as seawater electrolysis. Researchers have successfully prepared a nonmagnetic CoO/C electrocatalyst by impregnating a carbon-based material derived from agricultural waste with cobalt. acs.org This catalyst has demonstrated high activity and stability for both the OER and HER in alkaline seawater, achieving industrial-standard current densities at low voltages. acs.org
The selective electroreduction of nitrate to ammonia (B1221849) is another area where rationally designed cobalt-based catalysts are making a significant impact. Cobalt phosphide (B1233454) nanoshuttles and amorphous cobalt boride nanoparticles have shown high Faradaic efficiencies and yield rates for ammonia production. nih.govresearchgate.net Doping iron-based catalysts with cobalt has also been shown to tune the electronic structure, enhancing selectivity towards ammonia by modulating the adsorption energies of intermediates and suppressing the competing hydrogen evolution reaction. pnas.org
Table 1: Performance of Rationally Designed Cobalt-Based Electrocatalysts
| Catalyst | Precursor/Method | Reaction | Key Performance Metric | Reference |
|---|---|---|---|---|
| Molecular Co-Nx-C | Cobalt Chloride | HER/ORR (acidic) | Enhanced activity over Co nanoparticles | osti.gov |
| Co₉S₈/CNS | Solid-phase calcination | OER (alkaline) | Overpotential of 294 mV at 10 mA cm⁻² | rsc.org |
| CoO/C@NF | Impregnation/Pyrolysis | OER/HER (seawater) | 100 mA/cm² at 1.87 V and 60 °C | acs.org |
| Co-Fe@Fe₂O₃ | MOF-derived | Nitrate Reduction to Ammonia | 99.0 ± 0.1% NH₃ selectivity | pnas.org |
Integration of Cobalt-Based Materials into Multifunctional Systems
The integration of cobalt-based materials, often synthesized from this compound, into multifunctional systems is a promising strategy for developing advanced technologies for green energy conversion. These systems aim to combine multiple functionalities, such as catalysis for different reactions, into a single material, leading to more efficient and compact devices.
The unique structural properties of these integrated materials, which lead to desirable charge distributions at the metal/carbon interfaces, are key to their enhanced performance. x-mol.net The synergy between the cobalt nanoparticles and the porous carbon matrix facilitates efficient charge transfer and provides abundant active sites for the catalytic reactions.
Green and Sustainable Synthesis Strategies with Enhanced Scalability
The shift towards environmentally friendly and scalable synthesis methods is a major trend in the production of cobalt-based nanomaterials. This compound is a common precursor in these green synthesis routes, which utilize natural resources like plant extracts and microorganisms as reducing and capping agents. rsc.orgajgreenchem.comjchemrev.com
Various plant extracts, including those from Psidium guajava (guava), Punica granatum (pomegranate), and temple waste flowers, have been successfully used to synthesize cobalt oxide (Co₃O₄) nanoparticles from this compound. nih.govmdpi.comsamipubco.com These extracts contain bioactive compounds such as polyphenols, flavonoids, and tannins that can reduce cobalt ions to nanoparticles and stabilize them, preventing aggregation. rsc.orgnih.gov For example, the synthesis of Co₃O₄ nanoparticles using Psidium guajava leaf extract involves mixing the extract with a this compound solution, followed by heating and calcination to obtain the final product. nih.govmdpi.com
These green synthesis methods are not only eco-friendly, avoiding the use of toxic chemicals, but they are also cost-effective and can be performed under mild conditions. rsc.orgajgreenchem.com The resulting nanoparticles often exhibit desirable properties for various applications, including photocatalysis and biological activities. nih.govmdpi.com
Furthermore, researchers are developing scalable synthesis strategies to meet the demands of industrial applications. A closed-loop synthesis strategy has been reported for producing cobalt phthalocyanine/carbon black hybrid catalysts, which allows for the recycling and reuse of all reagents, minimizing waste and reducing costs. acs.org This method has been successfully scaled up to produce gram quantities of the catalyst with excellent reproducibility. acs.org Similarly, a scalable method based on hydrogen reduction has been used to produce magnetic cobalt nanoparticles with a thin carbon shell, which can be further functionalized for applications in separation and catalysis. researchgate.net
Table 2: Examples of Green Synthesis Methods for Cobalt Oxide Nanoparticles
| Green Source | Precursor | Key Features of Synthesis | Reference |
|---|---|---|---|
| Psidium guajava (Guava) Leaves | Cobalt(II) nitrate | Use of leaf extract as reducing and capping agent, followed by calcination. | nih.govmdpi.com |
| Punica granatum (Pomegranate) Peel | Cobalt(II) nitrate hexahydrate | Peel extract used for the synthesis of Co₃O₄ nanoparticles. | mdpi.com |
| Temple Waste Rose Petals | Cobalt(II) nitrate hexahydrate | Aqueous flower extract acts as a reducing and stabilizing agent. | samipubco.com |
| Gelatin | Cobalt(II) nitrate | Gelatin solution mixed with this compound solution and heated. | ajgreenchem.com |
In-Situ and Operando Characterization for Deeper Mechanistic Understanding of Transformations
To design better catalysts, a deep understanding of how they function at the atomic level under real operating conditions is essential. In-situ and operando characterization techniques provide a window into the dynamic changes that cobalt-based materials, often derived from this compound, undergo during catalytic reactions. stanford.eduresearchgate.net These advanced methods allow researchers to observe the structural, electronic, and compositional evolution of the catalyst in real-time, providing crucial mechanistic insights.
Techniques such as X-ray Absorption Spectroscopy (XAS), X-ray Diffraction (XRD), and Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) are powerful tools for these studies. tuwien.atmpg.de For example, operando XAS and NAP-XPS studies on Co₃O₄ catalysts during the preferential CO oxidation (PROX) reaction revealed that the bulk and surface of the catalyst remained fully oxidized at temperatures where high selectivity was observed. tuwien.at This suggests that the reaction proceeds via a mechanism involving lattice oxygen, which is replenished by gas-phase O₂. tuwien.at
In the context of the oxygen evolution reaction (OER), in-situ and operando studies have been instrumental in understanding the stability and active state of cobalt-based catalysts. stanford.edu These studies have shown that the starting material, pH, and applied potential all play a role in determining the active surface of the catalyst. stanford.edu For instance, in-situ Electron Paramagnetic Resonance (EPR) spectroscopy has been used to monitor the formation of a cobalt oxide water oxidation catalyst from a this compound solution. mdpi.com This study was able to quantify the conversion of Co(II) to a catalytically active Co(IV) species as a function of the applied potential, providing direct evidence for the role of this high-valent species in the catalytic cycle. mdpi.com
Similarly, in the electrocatalytic reduction of nitrate, in-situ characterization has been crucial. Studies have shown that a cobalt complex can decompose under reducing conditions to form cobalt nanoparticles on the electrode surface, which are the true catalytically active species. rsc.org In-situ facet transformation engineering of Co₃O₄ nanosheets has also been explored, revealing that different crystal facets exhibit different catalytic activities and reaction pathways for nitrate reduction. acs.org
The insights gained from these in-situ and operando studies are invaluable for understanding reaction mechanisms and for the rational design of more efficient and stable catalysts. nih.govfigshare.comacs.org
Computational Design and Optimization of Cobalt(II) Nitrate Derived Materials
Computational modeling has become an indispensable tool in the design and optimization of new materials, including those derived from cobalt(II) nitrate. mgi.gov By using computational methods, researchers can predict the properties of materials before they are synthesized, saving time and resources in the experimental discovery process. nist.gov This approach is a key component of the Materials Genome Initiative, which aims to accelerate the development of advanced materials. mgi.govnist.gov
For high-temperature applications, computational tools are being used to design new cobalt-based superalloys. researchgate.netmdpi.com These models can predict mechanical properties across a wide range of temperatures and compositions, providing valuable insights for optimizing these materials for applications in gas turbines and other demanding environments. researchgate.net Integrated Computational Materials Engineering (ICME) tools, which combine thermodynamic databases with property models, have been used to design cobalt-based superalloys for additive manufacturing. confex.com These tools can predict microstructure features and optimize properties such as hot crack resistance and oxidation resistance. confex.com
Computational studies are also crucial for understanding and optimizing the performance of cobalt-based materials in energy storage applications. For example, computational models have been used to investigate the interaction of cobalt-based materials with electrolytes in lithium-sulfur batteries, providing insights into how to improve capacity retention. researchgate.net By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of advanced materials derived from cobalt(II) nitrate for a wide range of applications. asme.org
Q & A
[Basic] What are the standard methods for synthesizing cobalt nitrate hexahydrate, and how can its purity be verified?
This compound hexahydrate ([Co(OH₂)₆][NO₃]₂) is typically synthesized by dissolving cobalt carbonate or cobalt oxide in nitric acid, followed by crystallization. To verify purity, use X-ray diffraction (XRD) to confirm the monoclinic crystal structure of the hexahydrate . Thermogravimetric analysis (TGA) can assess hydration states by measuring mass loss at specific temperatures (e.g., 55°C for hexahydrate → trihydrate decomposition) . Titration with EDTA or atomic absorption spectroscopy (AAS) quantifies cobalt content, ensuring stoichiometric accuracy .
[Advanced] How can Taguchi’s Design of Experiments (DOE) optimize this compound concentration in catalytic applications?
Taguchi’s DOE identifies critical factors (e.g., Co²⁺ concentration, pH, temperature) and their interactions in catalytic systems. For example, in Fischer-Tropsch catalysis, an L16 matrix with 4 levels of this compound (e.g., 1×, 2×, 5×, 10× baseline) can optimize catalyst activity while minimizing cost . Responses like CO conversion efficiency are analyzed via ANOVA to determine optimal conditions. This method resolves multicollinearity in variables and reduces experimental iterations by >50% .
[Basic] What safety precautions are necessary when handling this compound in laboratory settings?
This compound is a Category 1B carcinogen (H350) and sensitizer (H334). Use fume hoods to avoid inhalation, and wear nitrile gloves, lab coats, and goggles. In case of skin contact, wash immediately with soap and water . Store in airtight containers away from reductants (e.g., organic compounds) to prevent explosive reactions . Emergency protocols include eye rinsing for 15+ minutes and medical consultation for ingestion .
[Advanced] How do conflicting reports on this compound’s thermal decomposition mechanisms arise, and how can they be resolved?
Discrepancies in decomposition pathways (e.g., Co(NO₃)₂·6H₂O → CoO vs. Co₃O₄) stem from variations in heating rate , atmosphere (O₂ vs. N₂), and hydrate forms. For clarity, use in situ XRD or FTIR during TGA to track phase transitions. For example, under slow heating (2°C/min) in air, hexahydrate decomposes to Co₃O₄ at 250°C, while faster rates (>10°C/min) may yield CoO due to incomplete oxidation . Controlled atmosphere studies (e.g., O₂ flow) validate intermediate products .
[Basic] What spectroscopic techniques are effective for characterizing this compound complexes?
- UV-Vis spectroscopy : Identifies d-d transitions of Co²⁺ in octahedral geometry (e.g., λmax ~510 nm for [Co(OH₂)₆]²⁺) .
- Infrared (IR) spectroscopy : Detects NO₃⁻ asymmetric stretching (~1380 cm⁻¹) and Co-O vibrations (~450 cm⁻¹) .
- X-ray absorption spectroscopy (XAS) : Probes local coordination environment (e.g., Co-O bond lengths in catalysts) .
[Advanced] What strategies mitigate interference from cobalt ions in environmental nitrate analysis?
In systems where Co²⁺ coexists with NO₃⁻ (e.g., wastewater), use anion-exchange chromatography with a PRP-X100 column to separate NO₃⁻ from metal cations . For colorimetric methods (e.g., cadmium reduction), add EDTA to chelate Co²⁺ and prevent false positives. Alternatively, ion-selective electrodes (ISEs) with nitrate-specific membranes exclude cationic interference .
[Basic] What are the primary applications of this compound in materials science?
- Precursor for catalysts : Co(NO₃)₂ is used to synthesize Co₃O₄ nanoparticles for oxygen evolution reactions (OER) .
- MOF synthesis : Hydrothermal reactions with ligands like 2-methylimidazole yield ZIF-67 frameworks for gas storage .
- Thin-film deposition : Spin-coating this compound solutions produces transparent conducting oxides (TCOs) .
[Advanced] How can mechanistic studies differentiate between homogeneous and heterogeneous catalytic pathways in this compound-derived systems?
- Hot filtration test : Remove catalyst particles during reaction; continued activity indicates homogeneous Co²⁺ ions .
- Mercury poisoning : Add Hg(0) to quench heterogeneous Co nanoparticles; unchanged activity suggests homogeneous pathways .
- In situ Raman spectroscopy : Monitor Co-O or Co-N intermediates in solution to confirm dissolution .
[Basic] How does the hydration state of this compound affect its solubility and reactivity?
Anhydrous Co(NO₃)₂ has higher solubility (334.9 g/100 mL at 90°C) than the hexahydrate (84.03 g/100 mL at 0°C) due to reduced lattice energy . Reactivity differences arise in synthesis: anhydrous forms yield purer Co₃O₄ upon calcination, while hydrates produce hydroxylated intermediates .
[Advanced] What computational methods predict the electronic structure of this compound complexes for catalytic applications?
Density Functional Theory (DFT) calculates Co²⁺ d-orbital splitting (e.g., B3LYP/6-311+G(d)) to predict redox potentials . Molecular dynamics (MD) simulations model solvent interactions (e.g., H₂O coordination in [Co(OH₂)₆]²⁺) to optimize reaction media . Pair these with experimental XAS to validate Co oxidation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
